1-Methyl-6-nitro-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGFFYXMDIOSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442368 | |
| Record name | 1-METHYL-6-NITRO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99459-48-0 | |
| Record name | 1-Methyl-6-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99459-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-METHYL-6-NITRO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical characteristics of 1-Methyl-6-nitro-1H-indole
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-6-nitro-1H-indole
Foreword: A Predictive Approach to a Novel Scaffold
For researchers, scientists, and drug development professionals, the indole nucleus represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds. The introduction of a methyl group at the N1 position and a nitro group at the C6 position, creating this compound (CAS No: 99459-48-0), generates a molecule of significant interest for synthetic and medicinal chemistry. It holds potential as a key intermediate for more complex therapeutic agents, particularly in the realms of antimicrobial and anticancer research.[1]
However, a comprehensive review of the scientific literature reveals that while this compound is cataloged, its specific, experimentally-determined physicochemical data are not widely published. This guide, therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, my objective is not merely to list data but to provide a robust, theoretical framework for understanding this molecule. By leveraging established principles and drawing parallels with closely related structural analogs, we can construct a highly accurate predictive profile of this compound. This document will detail the expected physicochemical properties, outline the gold-standard experimental protocols for their validation, and explain the scientific rationale behind each analytical choice, thereby serving as a practical and authoritative resource for its synthesis, characterization, and application.
Core Molecular and Physicochemical Profile
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes the core identity and predicted physicochemical characteristics of this compound.
| Property | Value / Predicted Value | Source / Rationale |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| CAS Number | 99459-48-0 | [2] |
| Appearance | Yellow to Brown Solid | Predicted based on analogs like 1-methyl-5-nitro-1H-indole.[3] |
| Melting Point | 135 - 145 °C | Predicted. Based on 6-Nitro-1H-indole (137-143 °C).[4] The N-methylation is expected to have a minor effect on the melting point compared to the strong crystal lattice forces from the nitro-indole structure. |
| LogP (o/w) | ~2.1 - 2.5 | Predicted. Based on the LogP of 6-Nitro-1H-indole (1.87)[4] and the typical ~+0.5 increase from N-methylation. This value suggests moderate lipophilicity and potential for good membrane permeability. |
| Purity | >97% | Commercially available standard.[2] |
Molecular Structure and Atom Numbering
A standardized atom numbering system is essential for the unambiguous assignment of spectroscopic signals, particularly in NMR. The IUPAC numbering for the this compound scaffold is presented below.
Predictive Spectroscopic Profile
Spectroscopy is the cornerstone of molecular characterization. The following sections detail the predicted spectral data for this compound, providing a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.
Causality of Chemical Shifts: The predicted chemical shifts (δ) are based on the parent 1-methyl-indole structure, perturbed by the strong electron-withdrawing effects of the nitro group (-NO₂) at the C6 position. This group significantly deshields (moves downfield) the protons and carbons in its proximity, particularly C5, C7, and C6 itself. The N-methyl group is expected to appear as a sharp singlet around 3.8 ppm.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆, TMS at 0.00 ppm)
| Proton (Position) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -CH₃ (N1) | ~ 3.85 | s (singlet) | - | N-alkyl group, typical chemical shift. |
| H3 | ~ 6.60 | d (doublet) | J₃,₂ ≈ 3.1 | Coupled to H2. Slightly deshielded by indole aromaticity. |
| H2 | ~ 7.40 | d (doublet) | J₂,₃ ≈ 3.1 | Coupled to H3. More deshielded than H3 due to proximity to the nitrogen atom. |
| H5 | ~ 7.80 | dd (doublet of doublets) | J₅,₄ ≈ 8.8, J₅,₇ ≈ 2.0 | Ortho-coupled to H4 and meta-coupled to H7. Deshielded by the adjacent nitro group. |
| H4 | ~ 7.95 | d (doublet) | J₄,₅ ≈ 8.8 | Ortho-coupled to H5. |
| H7 | ~ 8.25 | d (doublet) | J₇,₅ ≈ 2.0 | Meta-coupled to H5. Strongly deshielded by the adjacent nitro group. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon (Position) | Predicted δ (ppm) | Rationale |
| -CH₃ (N1) | ~ 33.0 | Typical N-methyl carbon shift. |
| C3 | ~ 102.5 | Shielded carbon of the pyrrole ring. |
| C7 | ~ 108.0 | Deshielded by the adjacent nitro group. |
| C5 | ~ 116.5 | Deshielded by the adjacent nitro group. |
| C4 | ~ 119.5 | Standard indole benzene ring carbon. |
| C2 | ~ 129.0 | Deshielded carbon of the pyrrole ring, adjacent to nitrogen. |
| C7a | ~ 130.0 | Bridgehead carbon. |
| C3a | ~ 138.0 | Bridgehead carbon, deshielded. |
| C6 | ~ 143.0 | Carbon directly attached to the electron-withdrawing nitro group, strongly deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum is predicted to be dominated by signals from the aromatic rings and the nitro group.
Predicted Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2950 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |
| ~ 1610, 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1520 - 1490 | Very Strong | N-O Asymmetric Stretch | Nitro (-NO₂)[5] |
| ~ 1350 - 1320 | Very Strong | N-O Symmetric Stretch | Nitro (-NO₂)[5] |
| ~ 880 - 800 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |
The two intense peaks for the nitro group's N-O stretching are the most diagnostic features in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a standard method.
-
Molecular Ion (M⁺•): The most critical piece of information is the molecular ion peak. The exact mass is 176.0586 g/mol , and a high-resolution mass spectrometer should detect a peak at m/z ≈ 176.059. The nominal mass peak will be at m/z = 176 .
-
Key Fragmentation: A characteristic fragmentation pattern for nitroaromatics involves the loss of NO₂ (m/z 46) and NO (m/z 30).
-
[M - NO₂]⁺: A significant peak is expected at m/z = 130 (176 - 46), corresponding to the 1-methyl-indole radical cation.
-
[M - O - NO]⁺: Another possible fragmentation pathway could lead to a peak at m/z = 130.
-
Solubility and Lipophilicity
Solubility is a critical parameter in drug development, influencing everything from bioassay reliability to in vivo absorption.[1]
-
Aqueous Solubility: The molecule is predicted to have low aqueous solubility . While the nitro group adds polarity, the fused aromatic indole ring and the N-methyl group are significantly lipophilic.
-
Organic Solubility: It is expected to be soluble in common polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and moderately soluble in solvents like Chloroform , Dichloromethane , and Ethyl Acetate .[3]
-
Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of ~2.1-2.5 indicates a favorable balance for passive diffusion across biological membranes, a desirable trait for many drug candidates.
Standardized Experimental Protocols
The trustworthiness of any characterization rests on robust and reproducible experimental design.[6] The following protocols represent standard methodologies for validating the predicted physicochemical properties.
Protocol: Melting Point Determination (Capillary Method)
Rationale: The melting point provides a quick, reliable indication of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface.[7]
-
Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a 1-2 mm column of the sample is packed at the sealed end.[8]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[9]
-
Validation: Repeat the measurement at least twice to ensure reproducibility.
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given medium. This is essential for preclinical and formulation studies.[10]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 simulated gastric fluid). Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.[11]
-
Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.
-
Quantification: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO).
-
Analysis: Analyze both the filtered supernatant and the standard solutions using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound in the supernatant.
-
Reporting: Report the solubility in units of µg/mL or µM.
Protocol: NMR Spectrum Acquisition (¹H and ¹³C)
Rationale: NMR provides the most detailed structural information. The choice of solvent is critical; DMSO-d₆ is often selected for its ability to dissolve a wide range of organic compounds and its high boiling point.[12]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[13]
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[13]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[13]
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse acquisition.
-
Spectral Width: Set to cover the expected range of proton signals (e.g., -1 to 13 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').[13]
-
Spectral Width: Set to cover the expected range (e.g., 0 to 180 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis using the residual solvent peak (DMSO at δ 2.50 for ¹H) or an internal standard like TMS.[6]
Stability, Storage, and Safety
-
Stability: Nitroaromatic compounds can be sensitive to light. While specific data is unavailable, it is prudent to assume the compound is light-sensitive and may degrade under strong UV exposure.
-
Storage: Based on vendor recommendations for similar compounds, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2][3]
-
Safety and Handling: No specific safety data sheet (SDS) is widely available for this exact compound. However, based on the known hazards of related nitroindoles and other nitroaromatics, the following precautions are mandated:
-
Hazard Class: Likely to be classified as harmful if swallowed, and a skin and eye irritant.
-
Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
This compound stands as a molecule with considerable synthetic potential, yet its fundamental physicochemical properties are not extensively documented in public databases. This technical guide bridges that gap by providing a comprehensive, predictive profile grounded in established chemical principles and data from close structural analogs. The detailed spectroscopic predictions, solubility profile, and standardized experimental protocols herein offer researchers a robust framework to confidently synthesize, characterize, and utilize this valuable indole derivative. The self-validating nature of the described protocols ensures that as this compound is explored further, the experimental data generated can be benchmarked against a scientifically sound theoretical foundation.
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]
- 4. 6-Nitro-1H-indole | CAS#:4769-96-4 | Chemsrc [chemsrc.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. medpharma12.com [medpharma12.com]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. hmdb.ca [hmdb.ca]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of 1-Methyl-6-nitro-1H-indole: Pathways, Protocols, and Mechanistic Insights
Abstract
This technical guide provides an in-depth analysis of synthetic pathways for obtaining 1-Methyl-6-nitro-1H-indole, a heterocyclic compound of interest for pharmaceutical and materials science research. We explore three distinct and viable synthetic strategies: the direct N-methylation of a 6-nitroindole precursor, the regioselective nitration of 1-methylindole, and a convergent approach via the Fischer Indole Synthesis. Each pathway is critically evaluated based on regiochemical control, potential yield, scalability, and the inherent chemical principles governing the transformations. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic explanations, and predictive analytical data to support laboratory execution.
Introduction: Strategic Considerations for Synthesis
The synthesis of substituted indoles is a cornerstone of medicinal chemistry. The target molecule, this compound (CAS 99459-48-0), possesses two key functional groups on the indole scaffold: an N-methyl group and a C-6 nitro group. The strategic challenge in its synthesis lies in the selective introduction of these groups, as the order of these steps dictates the reagents, conditions, and ultimate efficiency of the process. The electron-withdrawing nature of the nitro group and the directing effects of the indole nucleus and N-substituents are primary chemical considerations. This guide presents three logical pathways, each with distinct advantages and challenges, providing the researcher with a comprehensive toolkit for producing this target compound.
Pathway I: N-Methylation of 6-Nitroindole (Post-Functionalization)
This pathway is arguably the most direct and reliable for achieving the desired regiochemistry. The strategy involves first establishing the nitro group at the C-6 position of the indole core, followed by methylation of the indole nitrogen. This approach guarantees the position of the nitro group, circumventing the regioselectivity issues often encountered during the nitration of an already-substituted indole ring.
Mechanistic Rationale and Causality
The core of this pathway is a nucleophilic substitution reaction at the indole nitrogen. The indole N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a sufficiently strong base to form the highly nucleophilic indolide anion. However, a critical consideration is the powerful electron-withdrawing effect of the C-6 nitro group. This substituent significantly reduces the electron density across the entire ring system, including the nitrogen atom, thereby decreasing its nucleophilicity and making deprotonation more difficult compared to unsubstituted indole.[1]
Consequently, standard alkylation conditions may be sluggish or ineffective. To overcome this deactivation, a strong, non-nucleophilic base such as sodium hydride (NaH) is the logical choice. NaH irreversibly deprotonates the indole nitrogen by forming hydrogen gas, driving the reaction forward. The resulting sodium indolide salt is then a potent nucleophile, capable of reacting efficiently with an electrophilic methyl source like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[2][3]
Visualized Workflow: Pathway I
Caption: Workflow for Pathway I: N-Methylation of 6-Nitroindole.
Experimental Protocol
Step 2.3.1: Synthesis of 6-Nitroindole
6-Nitroindole can be synthesized via several established methods, including the Fischer indole synthesis starting from p-nitrophenylhydrazine.[4] For the purpose of this guide, we will assume 6-nitroindole is available as a starting material.
Step 2.3.2: N-Methylation of 6-Nitroindole
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-nitroindole (1.0 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram of 6-nitroindole).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Expert Insight: The addition must be slow and controlled. Vigorous hydrogen gas evolution will be observed. The reaction is allowed to stir at 0 °C for 30 minutes post-addition, then warmed to room temperature and stirred for an additional hour to ensure complete formation of the sodium indolide salt. The solution will typically change color.
-
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Workup: Once the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford this compound as a solid.
Pathway II: Regioselective Nitration of 1-Methylindole (Pre-Functionalization)
This pathway begins with the commercially available or easily synthesized 1-methylindole and introduces the nitro group in the final step. The success of this route is entirely dependent on controlling the regioselectivity of the electrophilic nitration reaction.
Mechanistic Rationale and Causality
Electrophilic substitution on the indole ring is complex. The pyrrole ring is highly activated, with the C-3 position being the most nucleophilic and kinetically favored site of attack. The N-methyl group is an activating, ortho-, para-director for the benzene ring. Therefore, nitration can potentially occur at C-3, C-5, or C-7 (para and ortho to the nitrogen), or at C-4 and C-6.
Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh for the sensitive indole nucleus, leading to oxidation, polymerization, and a mixture of products.[7] Achieving C-6 selectivity requires milder, more controlled conditions. The challenge is to favor substitution on the benzenoid ring over the more activated pyrrole ring, and within the benzenoid ring, to favor the C-6 position. While specific protocols for 6-nitration of 1-methylindole are not widely published, principles from related reactions suggest that certain conditions might favor this outcome, though the formation of isomers is highly probable.[7][8]
Visualized Workflow: Pathway II
Caption: Workflow for Pathway II: Nitration of 1-Methylindole.
Experimental Protocol
-
Reagent Preparation: In a separate flask, prepare acetyl nitrate in situ by adding acetic anhydride (1.5 eq) to a stirring solution of fuming nitric acid (1.1 eq) in acetic acid at 0 °C.
-
Expert Insight: This creates a milder nitrating agent than mixed acid, potentially reducing side reactions. The reagent must be prepared fresh and used immediately.
-
-
Reaction Setup: To a solution of 1-methylindole (1.0 eq) in acetic acid at 0 °C, add the freshly prepared acetyl nitrate solution dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor closely by TLC. The formation of multiple product spots is expected.
-
Workup: Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purification: This is the critical step. The resulting crude oil, a mixture of nitro-isomers, requires careful separation by preparative HPLC or meticulous column chromatography to isolate the desired this compound isomer.
Pathway III: Convergent Fischer Indole Synthesis
The Fischer Indole Synthesis is a powerful and classic method for constructing the indole core from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] By starting with appropriately substituted precursors, this pathway provides unambiguous control over the final substitution pattern, making it a highly authoritative and reliable approach.
Mechanistic Rationale and Causality
This strategy involves the reaction of N-methyl-4-nitrophenylhydrazine with a pyruvate equivalent, such as pyruvic acid or an ethyl pyruvate. The reaction proceeds through several key steps:
-
Hydrazone Formation: The hydrazine reacts with the ketone to form a hydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[10][10]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[10][10]-sigmatropic rearrangement (a variation of the Claisen rearrangement), which is the key bond-forming step.[11]
-
Cyclization & Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.
Because the starting hydrazine already contains the N-methyl and p-nitro functionalities, their final positions at N-1 and C-6, respectively, are predetermined. The use of pyruvic acid leads to an indole-2-carboxylic acid, which can be readily decarboxylated under thermal conditions to yield the final product.
Visualized Workflow: Pathway III
Caption: Workflow for Pathway III: Fischer Indole Synthesis.
Experimental Protocol
-
Hydrazone Formation & Cyclization: To a flask containing polyphosphoric acid (PPA, ~10x weight of hydrazine), heat the mixture to 80-90 °C.
-
Add N-methyl-4-nitrophenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) to the hot PPA.
-
Expert Insight: PPA serves as both the acidic catalyst and the reaction medium. The reaction is often exothermic and should be controlled carefully.[9]
-
-
Reaction: Stir the mixture at 90-100 °C for 1-2 hours. Monitor by TLC until the starting hydrazine is consumed.
-
Workup: Cool the reaction mixture and pour it carefully onto a large volume of crushed ice with vigorous stirring. The solid product, this compound-2-carboxylic acid, will precipitate.
-
Isolation of Intermediate: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid.
-
Decarboxylation: In a separate flask, suspend the dried indole-2-carboxylic acid intermediate in quinoline. Add a catalytic amount of copper powder.
-
Reaction: Heat the mixture to 200-220 °C until carbon dioxide evolution ceases (typically 1-2 hours).
-
Purification: Cool the reaction mixture, dilute with dichloromethane, and filter to remove copper salts. Wash the filtrate with 1M HCl to remove quinoline, then with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.
Data Presentation & Validation
Comparative Analysis of Synthetic Pathways
| Pathway | Key Advantage | Key Disadvantage | Reagent Toxicity | Scalability | Recommended Use |
| I: N-Methylation | High regiochemical certainty | Deactivated N-H requires strong base (NaH) | Moderate (CH₃I) | Good | Robust, reliable synthesis for moderate to large scale. |
| II: Nitration | Starts with simple, available material | Poor regioselectivity; isomeric mixture requires difficult separation | High (fuming HNO₃) | Poor | Exploratory synthesis; when isolation of other isomers is also desired. |
| III: Fischer Synthesis | Unambiguous regiochemical control | Multi-step; requires high-temperature decarboxylation | Moderate | Good | Authoritative synthesis where absolute regiochemical purity is paramount. |
Predicted Analytical Data for this compound
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Rationale: The C-7 proton will appear as a singlet or narrow doublet due to the adjacent nitro group. The C-5 proton will be a doublet of doublets, split by H-4 and H-7 (if coupling). The C-4 proton will be a doublet. The nitro group at C-6 will strongly deshield protons at C-5 and C-7. The N-methyl group will be a sharp singlet.
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 8.3 - 8.5 | d | ~2.0 |
| H-5 | 7.9 - 8.1 | dd | ~8.8, 2.0 |
| H-4 | 7.6 - 7.7 | d | ~8.8 |
| H-2 | 7.1 - 7.2 | d | ~3.1 |
| H-3 | 6.6 - 6.7 | d | ~3.1 |
| N-CH₃ | 3.8 - 3.9 | s | - |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Carbon Assignment | Predicted Shift (δ, ppm) |
| C-6 (ipso-NO₂) | 143 - 145 |
| C-7a | 136 - 138 |
| C-3a | 130 - 132 |
| C-2 | 128 - 130 |
| C-7 | 118 - 120 |
| C-4 | 117 - 119 |
| C-5 | 110 - 112 |
| C-3 | 102 - 104 |
| N-CH₃ | 33 - 34 |
Conclusion and Recommendation
For the synthesis of this compound, this guide proposes three viable pathways.
-
Pathway II (Nitration of 1-methylindole) is the least recommended approach due to the high likelihood of forming a difficult-to-separate mixture of isomers.
-
Pathway I (N-methylation of 6-nitroindole) represents a robust and logical route, offering excellent control over the nitro group's position. Its primary challenge is the reduced nucleophilicity of the indole nitrogen, which is readily overcome with the use of a strong base like sodium hydride.
-
Pathway III (Fischer Indole Synthesis) is the most authoritative method for guaranteeing the desired regiochemistry from the outset. While it involves more steps, it eliminates any ambiguity in the final structure.
For most laboratory applications requiring high purity and reasonable yield, Pathway I is the recommended strategy due to its balance of efficiency and regiochemical control. Pathway III serves as an excellent alternative, particularly for foundational studies where structural verification is of the highest priority.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Reaction of nucleosome DNA with dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. enovatia.com [enovatia.com]
- 6. [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. bmse000097 Indole at BMRB [bmrb.io]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]
Spectroscopic Characterization of 1-Methyl-6-nitro-1H-indole: A Technical Guide
This guide provides a detailed technical overview of the spectroscopic data for 1-Methyl-6-nitro-1H-indole (CAS No: 99459-48-0). As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related indole derivatives. The insights provided herein are designed to facilitate compound identification, purity assessment, and structural elucidation.
Molecular Structure and Spectroscopic Overview
This compound possesses a core indole scaffold, functionalized with a methyl group at the N1 position and a nitro group at the C6 position. These substitutions significantly influence the electronic environment of the molecule, which is directly reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular formula is C₉H₈N₂O₂ and the formula weight is 176.17 g/mol .
The N-methylation prevents the formation of N-H related signals and simplifies the NMR spectrum. The electron-withdrawing nature of the C6-nitro group deshields the protons and carbons in its vicinity, leading to downfield shifts in the NMR spectra. In IR spectroscopy, the nitro group introduces strong, characteristic absorption bands. Mass spectrometry will reveal the molecular ion peak and a fragmentation pattern influenced by the stability of the indole ring and the presence of the nitro substituent.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of substituent effects on the indole ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show five distinct signals: three in the aromatic region corresponding to the indole ring protons, one for the C2 proton, and a singlet for the N-methyl group. The electron-withdrawing nitro group at C6 will significantly deshield H5 and H7.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.3-7.5 | d | ~3.0 |
| H-3 | ~6.6-6.8 | d | ~3.0 |
| H-4 | ~7.7-7.9 | d | ~8.5 |
| H-5 | ~8.0-8.2 | dd | ~8.5, 2.0 |
| H-7 | ~8.4-8.6 | d | ~2.0 |
| N-CH₃ | ~3.8-4.0 | s | - |
Interpretation:
-
N-CH₃: The methyl group on the nitrogen will appear as a singlet, typically in the range of 3.8-4.0 ppm. Data for 1-methylindole shows this peak around 3.58 ppm.[1] The presence of the electron-withdrawing nitro group is expected to shift it slightly downfield.
-
H-2 and H-3: These protons on the pyrrole ring will appear as doublets due to their mutual coupling.
-
Aromatic Protons (H-4, H-5, H-7): The C6-nitro group strongly influences the chemical shifts of the protons on the benzene ring. H-7, being ortho to the nitro group, is expected to be the most deshielded proton, appearing at the lowest field as a doublet (meta-coupling to H-5). H-5, also ortho to the nitro group, will be significantly deshielded and will appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7. H-4 will be the least affected of the aromatic protons and will appear as a doublet due to ortho-coupling with H-5. For comparison, in 6-nitroindole, the H-7 proton appears at a very downfield shift.[2]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the N-methyl group and the electron-withdrawing nitro group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~128-130 |
| C-3 | ~102-104 |
| C-3a | ~128-130 |
| C-4 | ~120-122 |
| C-5 | ~118-120 |
| C-6 | ~142-144 |
| C-7 | ~115-117 |
| C-7a | ~137-139 |
| N-CH₃ | ~33-35 |
Interpretation:
-
N-CH₃: The methyl carbon will resonate in the aliphatic region, typically around 33-35 ppm. For 1-methylindole, this peak is observed around 32.8 ppm.[3]
-
C-6: The carbon atom directly attached to the nitro group will be significantly deshielded and is expected to have the most downfield chemical shift among the ring carbons, in the range of 142-144 ppm.
-
C-7a: This quaternary carbon, adjacent to the nitrogen, will also be downfield.
-
C-3: This carbon is typically the most upfield of the indole ring carbons.
-
The remaining carbons of the benzene and pyrrole rings will appear in the aromatic region, with their precise shifts influenced by the positions of the substituents. Data for 6-nitroindole can be used as a reference for the effect of the nitro group on the benzene portion of the indole ring.[4]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 30-degree pulse angle, relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions from the aromatic system and the nitro group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |
| ~1610-1580 | Medium | Aromatic C=C stretch |
| ~1550-1475 | Strong | Asymmetric NO₂ stretch |
| ~1460 | Medium | CH₂ bend (from N-CH₃) |
| ~1360-1290 | Strong | Symmetric NO₂ stretch |
| ~890-835 | Medium | NO₂ bend |
| ~800-700 | Strong | Aromatic C-H out-of-plane bend |
Interpretation: The most diagnostic peaks in the IR spectrum are the two strong absorptions corresponding to the nitro group.[5][6] The asymmetric stretch typically appears at a higher frequency (1550-1475 cm⁻¹) than the symmetric stretch (1360-1290 cm⁻¹).[7] The presence of these two intense bands is a strong indicator of a nitro functional group.[8] The spectrum will also feature characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching from the N-methyl group.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 176.17 g/mol .
Predicted Mass Spectrum Data:
| m/z | Predicted Identity |
| 176 | [M]⁺˙ (Molecular Ion) |
| 160 | [M - O]⁺˙ |
| 146 | [M - NO]⁺ |
| 130 | [M - NO₂]⁺ |
| 129 | [M - NO₂ - H]⁺ |
| 103 | [C₇H₅N]⁺ |
Interpretation: The molecular ion peak [M]⁺˙ is expected at m/z 176. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group and its constituent atoms.[9][10] Key fragmentation pathways include:
-
Loss of NO₂: A prominent fragment at m/z 130 ([M - 46]⁺) resulting from the loss of a nitro radical. This is a common fragmentation for nitroaromatic compounds.
-
Loss of NO: A fragment at m/z 146 ([M - 30]⁺) due to the loss of a nitric oxide radical.
-
Loss of O: A fragment at m/z 160 ([M - 16]⁺).
-
Subsequent fragmentation of the m/z 130 ion can lead to the loss of a hydrogen atom to form an ion at m/z 129, followed by further fragmentation of the indole ring system.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and create a characteristic fingerprint. For LC-MS, Electrospray Ionization (ESI) would be a suitable soft ionization technique to primarily observe the protonated molecule [M+H]⁺ at m/z 177.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
Conclusion
The spectroscopic characterization of this compound is defined by the interplay of the indole core and its substituents. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the identification and structural verification of this compound. The N-methyl group provides a clear singlet in the ¹H NMR spectrum, while the C6-nitro group strongly influences the chemical shifts of the aromatic protons and carbons and gives rise to characteristic strong absorptions in the IR spectrum. The mass spectrum is expected to show a clear molecular ion peak and predictable fragmentation patterns involving the loss of the nitro group. By following the outlined experimental protocols, researchers can reliably obtain and interpret the spectroscopic data for this important chemical entity.
References
- 1. 6-Nitroindole(4769-96-4) 1H NMR [m.chemicalbook.com]
- 2. 1-Methylindole(603-76-9) 13C NMR [m.chemicalbook.com]
- 3. 6-Nitroindole(4769-96-4) 13C NMR [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Introduction: The Strategic Value of a Functionalized Indole Scaffold
An In-depth Technical Guide to 1-Methyl-6-nitro-1H-indole (CAS: 99459-48-0)
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and clinical candidates.[1] Its unique aromatic and electronic properties allow for diverse biological interactions. The strategic functionalization of this core structure is a key focus in modern drug discovery. This guide focuses on a specific, synthetically accessible derivative: This compound (CAS No. 99459-48-0) .
The introduction of a methyl group at the N-1 position and a nitro group at the C-6 position imparts distinct and valuable characteristics. The N-methylation removes the acidic N-H proton, which can prevent unwanted hydrogen bonding interactions with biological targets and improve metabolic stability. The 6-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the indole ring system. This not only influences the molecule's reactivity but also serves as a critical pharmacophore or a versatile synthetic handle for further chemical elaboration.[2][3]
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this important building block.
| Property | Value | Source(s) |
| CAS Number | 99459-48-0 | [4][5][6] |
| Molecular Formula | C₉H₈N₂O₂ | [4][5][6] |
| Molecular Weight | 176.17 g/mol | [4][5][7] |
| MDL Number | MFCD13178347 | [4][5] |
| Purity | Typically ≥97% | [4][6] |
| Storage | Room Temperature | [4] |
PART 1: Synthesis and Characterization
While several methods exist for the N-methylation of indoles, a robust and scalable approach involves the deprotonation of the indole nitrogen followed by quenching with an electrophilic methyl source. The following protocol is adapted from established procedures for indole alkylation.[8][9]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-methylation of 6-Nitro-1H-indole.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-Nitro-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per gram of indole) to the flask. Stir the mixture under a nitrogen atmosphere until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.
-
Scientist's Note: The portion-wise addition of NaH is critical to control the exothermic reaction and the evolution of hydrogen gas. The formation of the sodium salt of the indole results in a color change and cessation of gas evolution, typically after stirring for 30-60 minutes at 0 °C.
-
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Causality: The deprotonated indole nitrogen acts as a potent nucleophile, readily attacking the electrophilic methyl carbon of methyl iodide in an SN2 reaction to form the desired N-C bond.
-
-
Reaction Quench: Once the reaction is complete (monitored by TLC), cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 99459-48-0 | MFCD13178347 | this compound [aaronchem.com]
- 6. CAS No. 99459-48-0 Specifications | Ambeed [ambeed.com]
- 7. 3-methyl-6-nitro-1H-indole | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4769-96-4|6-Nitro-1H-indole|BLD Pharm [bldpharm.com]
- 11. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Nitroindole Derivatives
Foreword: The Nitroindole Scaffold - A Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2] Its prevalence in natural products and FDA-approved drugs underscores its therapeutic significance.[3][4] The introduction of a nitro (NO₂) group onto this scaffold dramatically alters its electronic properties. This powerful electron-withdrawing group transforms the typically electron-rich indole into a more electrophilic entity, unlocking unique reactivity and paving the way for a diverse spectrum of biological activities.[2] This guide provides an in-depth exploration of the primary biological activities of nitroindole derivatives—anticancer, antimicrobial, and anti-inflammatory—grounded in mechanistic insights and validated experimental protocols for the research and drug development professional.
Part 1: Anticancer Activity - Exploiting Tumor Cell Vulnerabilities
Nitroindole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often converging on the induction of oxidative stress and the disruption of key oncogenic pathways.
Mechanism of Action: A Two-Pronged Assault
A primary anticancer strategy employed by nitroindole derivatives, particularly pyrrolidine-substituted 5-nitroindoles, involves the targeting of non-canonical DNA structures known as G-quadruplexes (G4).[5][7]
-
Targeting the c-Myc Oncogene: The promoter region of the c-Myc oncogene, which is overexpressed in many cancers, contains a guanine-rich sequence that can fold into a G4 structure.[5] The stabilization of this G4 structure by a ligand can suppress c-Myc transcription, thereby inhibiting cancer cell proliferation.[5] Certain 5-nitroindole derivatives have been shown to bind and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression at both the transcriptional and translational levels.[5][6][7]
-
Induction of Oxidative Stress and Cell Cycle Arrest: A compelling mechanism of these compounds is their ability to significantly increase the concentration of intracellular Reactive Oxygen Species (ROS).[5][7] Cancer cells, with their elevated metabolic rate, already exist in a state of heightened oxidative stress. The additional ROS induced by nitroindole derivatives can push these cells past a critical threshold, disrupting redox homeostasis and causing severe damage that leads to cell death.[5] This surge in ROS is often coupled with cell cycle arrest, predominantly in the sub-G1/G1 phase, and the induction of apoptosis.[5][6][7]
Quantitative Analysis of Anticancer Potency
The efficacy of nitroindole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. Lower values indicate higher potency.
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | Alamar Blue | IC₅₀ | 5.08 ± 0.91 | [5][8] |
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | Alamar Blue | IC₅₀ | 5.89 ± 0.73 | [5][8] |
| Compound 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-Small Cell Lung) | SRB | log₁₀(GI₅₀) | < -8.00 | [8][9] |
| Compound 4l | HL-60(TB) (Leukemia) | SRB | log₁₀(GI₅₀) | -6.30 | [9] | |
| Compound 4l | MOLT-4 (Leukemia) | SRB | log₁₀(GI₅₀) | -6.18 | [9] |
Part 2: Antimicrobial Activity - A Renewed Strategy Against Drug Resistance
Nitroaromatic compounds have a long history as antimicrobial agents, and nitroindoles are no exception.[10] They exhibit a broad spectrum of activity against various bacteria and fungi.[11][12][13]
Mechanism of Action: Bio-reduction is Key
The antimicrobial effect of nitroindoles is largely dependent on the enzymatic reduction of the nitro group within the microbial cell.[10]
-
Generation of Cytotoxic Intermediates: Intracellular reductases, using NADH or NADPH as cofactors, reduce the nitro group to form highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species.[10]
-
DNA Damage: These reactive intermediates can covalently bind to microbial DNA, leading to strand breaks, nuclear damage, and ultimately, cell death.[10] This mechanism of action is distinct from many conventional antibiotics, offering a potential avenue to combat resistant strains.
Some indole derivatives have also been identified as inhibitors of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus, which contributes to antibiotic resistance.[11] While not specific to nitroindoles, this highlights a potential synergistic mode of action.
Quantitative Analysis of Antimicrobial Potency
Antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 | [11] |
| Indole-triazole (3d) | Staphylococcus aureus | 6.25 | [11] |
| Various Indole Derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [11] |
Part 3: Anti-inflammatory Activity - Modulating Immune Responses
The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and nitro-substituted derivatives are being explored for their potential to modulate inflammatory pathways.[14][15]
Mechanism of Action: Quelling Inflammatory Mediators
The anti-inflammatory effects of nitroindole derivatives appear to be linked to their ability to suppress the production of key pro-inflammatory mediators.
-
Inhibition of Cytokines: Studies have shown that certain nitroindole derivatives can inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages stimulated with lipopolysaccharide (LPS).[15][16][17]
-
Nitric Oxide (NO) Suppression: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[18] Some indole derivatives have demonstrated the ability to inhibit NO production in LPS-stimulated macrophages, suggesting an interaction with the iNOS pathway.[17][18]
The presence of the nitro group can enhance these activities, potentially through π-π stacking interactions with biological targets.[16]
Part 4: Key Experimental Protocols
The following protocols are foundational for evaluating the biological activities of novel nitroindole derivatives. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol: In Vitro Cytotoxicity (Alamar Blue Assay)
Purpose: To quantitatively measure the antiproliferative effect of nitroindole derivatives on cancer cell lines.[8]
Principle: The Alamar Blue reagent contains resazurin, a non-fluorescent indicator dye that is reduced to the highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test nitroindole compounds, dissolved in DMSO
-
Alamar Blue reagent
-
96-well clear-bottom black plates
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.[8]
-
Reagent Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.[8]
-
Measurement: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Expertise Note: The choice between endpoint assays like Alamar Blue, MTT, or SRB depends on the research question. Alamar Blue is non-toxic and allows for kinetic monitoring, whereas SRB measures total protein content and is less susceptible to interference from reducing compounds.[8][9]
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of nitroindole derivatives against a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration that prevents visible growth after incubation.
Materials:
-
Bacterial or fungal strain of interest (e.g., S. aureus ATCC 25923)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test nitroindole compounds, dissolved in DMSO
-
Sterile 96-well plates
-
Positive control antibiotic (e.g., Ampicillin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the microorganism. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth. Typically, 50 µL of broth is added to all wells, then 50 µL of the stock compound solution is added to the first well and serially diluted across the plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Expertise Note: This method is quantitative and highly standardized, making it a gold standard for susceptibility testing.[19] It is crucial to ensure the final DMSO concentration is not inhibitory to the microorganism, which should be validated using the vehicle control.
Protocol: Anti-inflammatory Screening (Nitric Oxide Inhibition in Macrophages)
Purpose: To assess the ability of nitroindole derivatives to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
Principle: LPS stimulates RAW 264.7 macrophages to produce NO via iNOS. The accumulated nitrite (a stable breakdown product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition.[18]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM + 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test nitroindole compounds, dissolved in DMSO
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the nitroindole derivatives for 1-2 hours before stimulation.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells + LPS (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay: a. Transfer 50 µL of culture supernatant from each well to a new 96-well plate. b. Prepare a sodium nitrite standard curve (0-100 µM) in culture medium. c. Add 50 µL of Griess Reagent Part A to all wells and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B and incubate for another 5-10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only control.
Expertise Note: It is critical to perform a parallel cytotoxicity assay (e.g., Alamar Blue) to ensure that the observed decrease in NO is due to specific inhibitory activity and not simply cell death.
References
- 1. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives | Scilit [scilit.com]
- 14. chesci.com [chesci.com]
- 15. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. doi.nrct.go.th [doi.nrct.go.th]
- 17. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. scielo.br [scielo.br]
A Professional Guide to 1-Methyl-6-nitro-1H-indole as a Key Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyl-6-nitro-1H-indole is a substituted indole derivative that serves as a highly strategic and versatile intermediate in synthetic organic chemistry. While not an active pharmaceutical ingredient itself, its true value lies in its chemical architecture: a stable, N-methylated indole core featuring a nitro group at the 6-position. This nitro group acts as a masked amine, which can be revealed in a subsequent, high-yielding reduction step. The resulting 1-methyl-6-amino-1H-indole is a powerful building block for the construction of more complex, biologically active molecules. This guide provides an in-depth look at the synthesis of this compound, its pivotal transformation into the corresponding amine, and its subsequent application in synthetic workflows relevant to drug discovery.
Physicochemical and Structural Profile
A clear understanding of a compound's fundamental properties is critical for its effective use in the laboratory. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-6-nitroindole | [1] |
| CAS Number | 99459-48-0 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Physical Form | Solid | |
| SMILES | CN1C=CC2=C1C=C(C=C2)--INVALID-LINK--[O-] | [1] |
| InChIKey | AYGFFYXMDIOSFO-UHFFFAOYSA-N | [1] |
Synthesis Pathway: N-Methylation of 6-Nitro-1H-indole
The most direct and common approach to synthesizing this compound is through the N-alkylation of the commercially available precursor, 6-nitro-1H-indole[3]. This reaction involves the deprotonation of the indole nitrogen, followed by nucleophilic attack on a methylating agent.
Caption: Synthesis of this compound via N-methylation.
Detailed Experimental Protocol: N-Methylation
This protocol is based on established methods for the N-alkylation of indoles[4].
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-nitro-1H-indole (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Solvation: Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the starting material completely. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Scientist's Note: The addition of NaH should be done carefully, as hydrogen gas is evolved. NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the sodium indolide salt.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may change color, indicating the formation of the anion.
-
Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel to yield pure this compound.
The Pivotal Role as an Intermediate: Reduction to 1-Methyl-6-amino-1H-indole
The primary utility of the nitro group in this context is its function as a robust precursor to an amine. The reduction of the nitro group to an amine is a fundamental and high-yielding transformation in medicinal chemistry, unlocking a wealth of subsequent chemical modifications[5]. Catalytic hydrogenation is a preferred method due to its efficiency and clean reaction profile.
Caption: Reduction of the nitro group to a primary amine.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from highly reliable procedures for the reduction of related nitroindoles[6].
-
Setup: Add this compound (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH) to a hydrogenation flask.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the flask under a stream of nitrogen.
-
Scientist's Note: Pd/C is pyrophoric and should be handled with care in an inert atmosphere. It is a highly efficient catalyst for the reduction of aromatic nitro groups.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous shaking or stirring at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis of aliquots. The reduction is typically complete within 2-6 hours.
-
Workup: Once complete, carefully vent the hydrogen pressure and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (MeOH or EtOH).
-
Scientist's Note: The Celite pad must be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air. The used Celite/catalyst should be quenched carefully in water.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-6-amino-1H-indole, which is often pure enough for subsequent steps or can be further purified if necessary.
Applications in Complex Molecule Synthesis
The true synthetic power of this compound is realized upon its conversion to 1-methyl-6-amino-1H-indole. The resulting primary amine is a versatile nucleophile and a key handle for diversification. It can readily participate in a variety of essential bond-forming reactions, including:
-
Amide bond formation with carboxylic acids or acyl chlorides.
-
Sulfonamide formation with sulfonyl chlorides.
-
Reductive amination with aldehydes or ketones.
-
Participation in cross-coupling reactions to form C-N bonds.
This versatility makes the 6-aminoindole scaffold a valuable component in the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs. For example, substituted nitroindoles have been investigated as a class of G-quadruplex binders for potential anticancer activity[6][7].
Caption: Amide bond formation using the aminoindole intermediate.
Conclusion
This compound is a quintessential example of a strategic chemical intermediate. Its synthesis is straightforward, and its key functional group, the nitro moiety, serves as a stable and reliable precursor to the synthetically versatile 6-aminoindole. The ability to unmask this amine functionality via a clean and efficient reduction allows chemists to incorporate the N-methylated indole core into a wide array of complex molecular architectures, making it an invaluable tool for professionals in drug development and medicinal chemistry.
References
- 1. This compound | C9H8N2O2 | CID 10607359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 6-Nitroindole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Significance of the 6-Nitroindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] When functionalized with a nitro group at the 6-position, the resulting 6-nitroindole scaffold (CAS: 4769-96-4) gains unique electronic and steric properties that make it a highly versatile building block in drug discovery and materials science.[3][4] The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and its potential for biological interactions, opening avenues for the development of novel therapeutic agents.[5]
This guide provides an in-depth exploration of 6-nitroindole and its derivatives, moving from fundamental chemical properties and synthetic strategies to a detailed analysis of their diverse biological activities. We will delve into the mechanistic basis for their anticancer, antimicrobial, antiviral, and neuroprotective effects, supported by field-proven experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.
Part 1: Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is foundational to its application. 6-Nitroindole is a yellow to brown-yellow crystalline powder, and its key properties are summarized below.[4]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 4769-96-4 | [4][6][7] |
| Molecular Formula | C₈H₆N₂O₂ | [4][6][7] |
| Molecular Weight | 162.15 g/mol | [6][7] |
| Appearance | Yellow to brown-yellow powder | [4] |
| Melting Point | 137-143 °C | [3][6] |
| Boiling Point | 362.60 °C | [6] |
| Topological Polar Surface Area | 61.6 Ų | [4] |
| logP (Octanol/Water) | 1.594 | [8] |
| Storage Conditions | 2°C - 8°C, protect from light | [6][9] |
Synthesis of 6-Nitroindole Derivatives
The synthesis of substituted indoles from nitroarenes is a well-established field, with classical methods like the Bartoli, Reissert, and Cadogan syntheses providing foundational routes.[10] However, modern advancements have focused on developing more efficient, regioselective, and environmentally benign methodologies.
A particularly effective modern approach is the transition-metal-free, Cs₂CO₃-promoted intermolecular cyclization of enaminones with nitroaromatic compounds.[11][12][13] This method allows for the highly regioselective formation of two new C-C and C-N bonds in a single operation to produce 6-nitroindole derivatives in moderate to good yields.[12]
This protocol describes a general procedure for the regioselective synthesis of 6-nitroindoles from enaminones and dinitrobenzenes.
Materials:
-
β-enaminone (1.0 equiv)
-
1,3-Dinitrobenzene (or other suitable nitroaromatic) (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a Schlenk tube, add the β-enaminone (0.5 mmol, 1.0 equiv), 1,3-dinitrobenzene (0.6 mmol, 1.2 equiv), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO (2.0 mL) to the mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired 6-nitroindole derivative.
Causality and Insights:
-
Choice of Base: Cs₂CO₃ is a crucial promoter, providing the basic conditions necessary to facilitate the key C-C and C-N bond formations in a highly regioselective manner.[11][12]
-
Solvent: DMSO is used as a polar aprotic solvent, which is effective at dissolving the reactants and facilitating the ionic intermediates in the reaction mechanism.
-
Inert Atmosphere: The use of an inert atmosphere prevents potential side reactions with oxygen or moisture at the elevated reaction temperature.
-
Transition-Metal-Free: This method's key advantage is that it avoids the cost, toxicity, and potential product contamination associated with transition metal catalysts.[12]
Caption: Workflow for the Cs₂CO₃-promoted synthesis of 6-nitroindoles.
Part 2: Biological Activities and Therapeutic Applications
The 6-nitroindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][4] The nitro group can act as a key pharmacophore, often contributing to bioactivity through bioreduction to reactive nitrogen species.[1]
Anticancer Activity
A significant body of research has focused on the anticancer properties of nitroindole derivatives.[4] These compounds have shown efficacy against various cancer cell lines, including breast, lung, and pancreatic cancer, often through novel mechanisms of action.[14][15][16]
One of the most promising anticancer mechanisms for this class of compounds is the targeting of non-canonical DNA structures known as G-quadruplexes (G4).[17] G4 structures are prevalent in the promoter regions of many oncogenes, including c-Myc. Stabilization of the c-Myc promoter G4 can suppress gene transcription, leading to the downregulation of the c-Myc oncoprotein, which in turn induces cell cycle arrest and apoptosis in cancer cells.[17][18]
Several substituted 5- and 6-nitroindole derivatives have been identified as potent c-Myc G4 binders.[1][17] Biophysical and biological analyses have shown that these compounds can:
-
Bind to and stabilize the c-Myc promoter G-quadruplex.[17]
-
Downregulate c-Myc expression at both the mRNA and protein levels.[18]
-
Induce cell-cycle arrest, primarily in the sub-G1/G1 phase.[17]
-
Increase intracellular reactive oxygen species (ROS), contributing to apoptosis.[18]
Caption: Mechanism of c-Myc inhibition by 6-nitroindole G4 binders.
This assay determines a compound's ability to bind to the c-Myc G-quadruplex by measuring the displacement of a fluorescent dye.
Materials:
-
c-Myc promoter G-quadruplex forming DNA oligonucleotide (e.g., Pu22)
-
Fluorescent intercalator dye (e.g., Thiazole Orange)
-
Test compound (6-nitroindole derivative)
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Anneal the c-Myc oligonucleotide to form the G4 structure by heating to 95 °C for 5 minutes in assay buffer, followed by slow cooling to room temperature.
-
Prepare a solution of the pre-folded G4 DNA and Thiazole Orange dye in the assay buffer. The concentrations should be optimized to give a strong fluorescent signal (e.g., 0.25 µM G4 DNA, 0.5 µM Thiazole Orange).
-
Dispense 100 µL of the G4/dye solution into the wells of the 96-well plate.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the test compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., Excitation: 501 nm, Emission: 521 nm).
-
Calculate the percentage of dye displacement for each compound concentration and determine the concentration required to displace 50% of the dye (DC₅₀), which correlates with binding affinity.
Causality and Insights:
-
Potassium Ions (KCl): The presence of K⁺ ions in the buffer is critical for stabilizing the G-quadruplex structure through coordination with the O6 carbonyl groups of the guanines in the G-tetrads.
-
Thiazole Orange: This dye exhibits low fluorescence in solution but becomes highly fluorescent upon intercalation into the G4 structure. A potent G4-binding compound will displace the dye, causing a measurable decrease in fluorescence.
-
Self-Validation: The assay includes positive controls (known G4 binders) and negative controls (vehicle) to validate the results. A dose-dependent decrease in fluorescence is a strong indicator of specific binding.
Antimicrobial and Antiviral Activity
The indole framework is present in many natural and synthetic antimicrobial agents.[2][19] The addition of a nitro group can enhance this activity.[4] Derivatives of 6-nitroindole have demonstrated promising results against various microorganisms, including multidrug-resistant bacteria and fungi.[19][20]
Similarly, nitro-containing compounds have been investigated for their antiviral properties.[5][21] While research into 6-nitroindole specifically is emerging, related structures have shown efficacy in reducing the synthesis of viral proteins and inhibiting viral replication, such as against the influenza virus.[5][21] The mechanism is often linked to the electron-withdrawing properties of the nitro group, which can affect interactions with viral enzymes or host factors.[5]
Neuroprotective Effects
There is growing interest in the application of indole derivatives for neurological disorders.[3][22] Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases like Parkinson's and Alzheimer's.[23] Related nitro-heterocyclic compounds, such as 7-nitroindazole, have been shown to provide neuroprotection in models of Parkinson's disease.[24][25][26] These protective effects are attributed to multiple mechanisms, including:
-
Inhibition of Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide (NO) by nNOS is a major contributor to neuronal damage. Inhibition of this enzyme can mitigate neurotoxicity.[26]
-
Antioxidant Properties: Some derivatives can act as potent scavengers of hydroxyl radicals and interfere with the oxidative stress cascade, preserving levels of endogenous antioxidants like glutathione (GSH).[23][25]
-
MAO-B Inhibition: Inhibition of monoamine oxidase-B (MAO-B) can prevent the formation of neurotoxic metabolites.[24]
This protocol assesses the ability of a compound to protect neuronal cells from toxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test compound (6-nitroindole derivative)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Plate reader (absorbance)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce neurotoxicity by adding a fixed concentration of 6-OHDA (e.g., 50-100 µM) to the wells (excluding the untreated control wells).
-
Incubate the cells for 24 hours at 37 °C in a CO₂ incubator.
-
After incubation, remove the medium and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL).
-
Incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Increased viability in compound-treated wells compared to 6-OHDA-only wells indicates a neuroprotective effect.
Causality and Insights:
-
6-OHDA Mechanism: This neurotoxin is selectively taken up by dopaminergic neurons and generates significant oxidative stress, leading to cell death. It serves as a robust model for assessing antioxidant and cytoprotective capabilities.[27]
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan, providing a quantitative measure of cell survival.
-
Pre-treatment Rationale: Pre-treating cells with the test compound allows it to exert its protective effects (e.g., bolstering antioxidant defenses) before the toxic insult is applied, mimicking a prophylactic treatment strategy.
Part 3: Applications in Materials Science
Beyond its biomedical potential, the 6-nitroindole scaffold is a valuable intermediate in materials science. Its unique electronic and photophysical properties make it suitable for creating functional materials.[3]
-
Fluorescent Probes: The indole ring is a well-known fluorophore. The nitro-substitution can modulate the fluorescence properties, making 6-nitroindole a useful building block for developing fluorescent probes and dyes for biological imaging and environmental sensing.[3]
-
Organic Semiconductors: The conjugated π-system of the indole ring, combined with the electronic influence of the nitro group, suggests potential applications in organic electronics. Some studies have explored its use as an organic semiconductor material.[4]
Conclusion and Future Outlook
6-Nitroindole and its derivatives represent a versatile and highly promising class of compounds. Their straightforward synthesis, coupled with a rich spectrum of biological activities, positions them as valuable scaffolds for continued research and development. The demonstrated efficacy in targeting complex disease mechanisms, such as the stabilization of G-quadruplex DNA in cancer, highlights a departure from conventional therapeutic strategies and opens new avenues for drug design. Future work should focus on lead optimization to enhance potency and drug-like properties, detailed in vivo evaluation to translate promising in vitro results, and further exploration of their potential in materials science. The continued investigation of 6-nitroindole compounds is poised to yield significant advancements in both medicine and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Nitroindole | 4769-96-4 | FN52496 | Biosynth [biosynth.com]
- 7. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Nitroindole (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 6-Nitroindole | 4769-96-4 | N-3020 | Biosynth [biosynth.com]
- 10. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 11. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C-C and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. turkjps.org [turkjps.org]
- 20. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotection by (R)-deprenyl and 7-nitroindazole in the MPTP C57BL/6 mouse model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 7-nitroindazole protects striatal dopaminergic neurons against MPP+-induced degeneration: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Comprehensive Guide to the Safe Handling of 1-Methyl-6-nitro-1H-indole for Research & Development Applications
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1-Methyl-6-nitro-1H-indole (CAS No: 99459-48-0). The presence of both a nitro functional group and an indole scaffold necessitates a robust and informed approach to safety. This guide synthesizes data from structurally related compounds to establish best practices, ensuring the protection of laboratory personnel and the integrity of research.
Section 1: Chemical Identity and Properties
This compound is a nitro-substituted indole derivative.[1] Its chemical structure informs its potential reactivity and toxicological profile. Understanding these fundamental properties is the first step in a comprehensive safety assessment.
| Property | Value | Source(s) |
| CAS Number | 99459-48-0 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][3] |
| Molecular Weight | 176.17 g/mol | [1][4] |
| Common Synonyms | 6-Nitro-1-methyl-1H-indole | N/A |
| Appearance | Likely a solid, potentially yellow to dark yellow | [5] |
| Storage Temperature | Room Temperature | [1] |
Section 2: Hazard Identification and Risk Assessment
Inferred GHS Classification
The following classification is inferred from hazardous properties of structurally similar compounds.[6][7][8][9] Personnel must handle this substance with particular care, assuming these hazards until specific toxicological data becomes available.[10]
| Pictogram | Hazard Class & Category | Hazard Statement |
|
| Germ Cell Mutagenicity (Category 2), Carcinogenicity (Category 2) | H341: Suspected of causing genetic defects. H351: Suspected of causing cancer.[6] |
|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[6][7] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[6][8] | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[7][8] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[6][9] | |
|
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects.[6] |
Toxicological Profile
The primary toxicological concern stems from the nitroaromatic portion of the molecule.
-
Acute Effects : Based on related compounds, this compound is likely harmful if swallowed.[6][7] It is expected to cause significant skin and eye irritation upon contact.[8] Inhalation of dust may lead to respiratory tract irritation.[6][9]
-
Chronic Effects : The parent compound, 6-Nitro-1H-indole, is suspected of being a mutagen and carcinogen.[6] Until proven otherwise, this compound should be treated as a substance with potential for long-term health effects, and exposure should be minimized. This substance should be handled with particular care.[10]
Physicochemical Hazards
-
Thermal Stability : While not considered a primary explosion risk, nitro compounds can be thermally sensitive.[11] Avoid excessive heating. Thermal decomposition can lead to the release of irritating gases and vapors, including toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[11][12]
-
Reactivity : This compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[13][14] Accidental contact with incompatible chemicals can result in fire, explosion, or the formation of highly toxic substances.[15]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential, starting with robust engineering controls and supplemented by appropriate PPE.
Primary Engineering Controls
All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particulates and to contain any accidental spills. The fume hood also provides a controlled environment to mitigate exposure to the compound's potential stench, a characteristic noted for the parent indole structure.[9]
Personal Protective Equipment (PPE)
PPE is a mandatory final barrier against exposure. The minimum required PPE includes:
-
Eye and Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be used if there is a splash hazard.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or pinholes before use. Change gloves immediately if contamination occurs, removing them with care to avoid skin contact.[9]
-
Body Protection : A buttoned lab coat must be worn at all times. Wear appropriate protective clothing to prevent skin exposure.[8]
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 99459-48-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C9H8N2O2 | CID 10607359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. gre.ac.uk [gre.ac.uk]
- 15. ehs.berkeley.edu [ehs.berkeley.edu]
Methodological & Application
Application Note: A Scalable and Safety-Conscious Protocol for the Synthesis of 1-Methyl-6-nitro-1H-indole
Introduction
1-Methyl-6-nitro-1H-indole is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the nitro group at the 6-position and the methyl group on the indole nitrogen provides a versatile scaffold for further functionalization, enabling the synthesis of a diverse range of complex target molecules. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from commercially available 1H-indole.
The described synthetic strategy prioritizes regioselectivity, scalability, and operational safety. The pathway involves an initial electrophilic nitration of indole to selectively yield 6-nitro-1H-indole, followed by a robust N-methylation reaction. This guide explains the causality behind the choice of reagents and reaction conditions, with a particular emphasis on utilizing greener and less hazardous alternatives to traditional methylating agents. The protocol is designed to be self-validating through in-process monitoring and clear characterization of the final product.
Synthetic Pathway Overview
The synthesis is performed in two distinct stages:
-
Step A: Electrophilic Nitration of 1H-Indole. 1H-Indole is selectively nitrated at the C6 position using a mixed acid reagent under carefully controlled temperature conditions to produce the intermediate, 6-nitro-1H-indole.
-
Step B: N-Methylation of 6-nitro-1H-indole. The intermediate is subsequently N-methylated using dimethyl carbonate (DMC), a less toxic and environmentally benign reagent, in the presence of a base to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Critical Safety Considerations
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Nitrating Agents (Nitric and Sulfuric Acid): Mixed acids are extremely corrosive and potent oxidizing agents that can cause severe chemical burns upon contact.[1][2][3] The nitration reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[1] Always add nitric acid slowly to sulfuric acid while cooling, and maintain strict temperature control throughout the reaction. Avoid contact with combustible materials.[4]
-
Dimethyl Sulfate (DMS) - Hazardous Alternative : While not the primary reagent in this protocol, traditional methods use dimethyl sulfate. DMS is extremely toxic, corrosive, and classified as a probable human carcinogen.[5][6][7][8] Its effects can be delayed after exposure.[7][9] Extreme caution and specialized handling procedures are required if DMS is used.
-
Dimethyl Carbonate (DMC): DMC is a flammable liquid and should be kept away from ignition sources. It is significantly less toxic than traditional methylating agents like DMS or methyl iodide.[10]
-
Solvents and Bases: Dimethylformamide (DMF) is a combustible liquid and a potential developmental toxin. Potassium carbonate (K₂CO₃) is an irritant. Handle all chemicals in a fume hood and wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[11]
Quantitative Data Summary
| Step | Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| A | 1H-Indole | 117.15 | 1.0 | User Defined | x |
| A | Sulfuric Acid (98%) | 98.08 | - | ~10 mL per g of Indole | - |
| A | Nitric Acid (70%) | 63.01 | 1.1 | Calculated | 1.1x |
| B | 6-nitro-1H-indole | 162.15 | 1.0 | From Step A | y |
| B | Potassium Carbonate | 138.21 | 2.0 | Calculated | 2.0y |
| B | Dimethyl Carbonate (DMC) | 90.08 | 3.0 | Calculated | 3.0y |
| B | Dimethylformamide (DMF) | 73.09 | - | ~15 mL per g of Nitroindole | - |
Detailed Experimental Protocol
Part A: Synthesis of 6-nitro-1H-indole
Materials:
-
1H-Indole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Ethanol
Apparatus:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation: In a three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 1H-Indole (1.0 eq). Place the flask in an ice-salt bath and add cold concentrated sulfuric acid (~10 mL per gram of indole) slowly while stirring, ensuring the internal temperature does not exceed 10 °C. Stir until all the indole has dissolved.
-
Nitration: Cool the solution to -10 °C. Prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to a small amount of cold sulfuric acid. Add this nitrating mixture dropwise via the dropping funnel to the indole solution over 30-45 minutes. Critically, maintain the internal reaction temperature between -10 °C and 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from ethanol to yield 6-nitro-1H-indole as a yellow crystalline solid. Dry the product under vacuum.
Part B: Synthesis of this compound
Materials:
-
6-nitro-1H-indole (from Part A)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered
-
Dimethyl Carbonate (DMC)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a round-bottom flask, add 6-nitro-1H-indole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF (~15 mL per gram of nitroindole).
-
Reagent Addition: Add dimethyl carbonate (3.0 eq) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 130-140 °C) with vigorous stirring.[10][12] The reaction is typically complete within 3-5 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the flask, which should cause the product to precipitate. Alternatively, for better recovery, pour the reaction mixture into water and perform an extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF used). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a pure solid.
Scientific Rationale and Protocol Validation
-
Causality of Synthetic Route: The chosen synthetic pathway—nitration followed by methylation—is strategically superior to the reverse. Direct nitration of 1-methyl-1H-indole would likely produce a mixture of 3-nitro, 5-nitro, and other isomers, complicating purification and reducing the yield of the desired 6-nitro product. The initial nitration of the unsubstituted indole provides reliable regioselectivity for the 6-position under these conditions.
-
Mechanism of N-Methylation: The N-methylation step proceeds via a classic nucleophilic substitution. The base, potassium carbonate, is sufficiently strong to deprotonate the acidic N-H of the indole ring, forming a potent indole anion nucleophile.[10] This anion then attacks the electrophilic methyl group of dimethyl carbonate, displacing the methyl carbonate anion and forming the N-methylated product. Using a less toxic methylating agent like DMC is a key aspect of modern, safer chemical synthesis.[10][12]
-
Protocol Self-Validation: The integrity of this protocol is maintained through checkpoints.
-
In-Process Monitoring: The progress of both reactions should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the work-up, preventing yield loss.
-
Product Characterization: The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques. The melting point of 6-nitro-1H-indole and this compound should be sharp and consistent with literature values. Structural confirmation should be obtained via ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. ehs.com [ehs.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 5. nj.gov [nj.gov]
- 6. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 8. epa.gov [epa.gov]
- 9. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 10. researchgate.net [researchgate.net]
- 11. eastharbourgroup.com [eastharbourgroup.com]
- 12. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Application Note: A Validated RP-HPLC Method for Purity Assessment of 1-Methyl-6-nitro-1H-indole
Abstract
This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 1-Methyl-6-nitro-1H-indole, a key intermediate in pharmaceutical synthesis. The accurate determination of purity is a critical quality attribute (CQA) that ensures the safety and efficacy of final drug products. This guide provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] It is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction and Method Rationale
This compound is a heterocyclic aromatic compound whose purity is paramount for its intended use in regulated industries. HPLC is the definitive technique for separating and quantifying the main component from process-related impurities and degradation products. The method described herein was systematically developed to ensure high resolution, sensitivity, and reliability.
Causality Behind Experimental Choices
The selection of chromatographic conditions is not arbitrary; it is grounded in the physicochemical properties of the analyte and principles of separation science.
-
Stationary Phase Selection: A standard C18 column often serves as a first choice. However, for aromatic and nitroaromatic compounds, a Phenyl-type stationary phase was selected. This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the indole ring system of the analyte.[3] This interaction is crucial for resolving structurally similar isomers or impurities that might co-elute on a traditional C18 column.
-
Mobile Phase Selection: A gradient elution using Acetonitrile and water was chosen. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The addition of 0.1% formic acid to the aqueous phase serves a dual purpose: it protonates free silanol groups on the silica backbone, minimizing peak tailing, and provides a consistent pH for reproducible retention times.[3][4] A gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted effectively within a single analytical run.
-
Detection Wavelength (λ): While many indole compounds are monitored at ~280 nm, the nitro-substitution on the indole ring significantly alters the UV absorption profile.[5][6] Studies on nitroindole isomers reveal strong and distinct absorption maxima in the near-UV range of 300-400 nm.[7][8] A Photodiode Array (PDA) detector was used to determine the absorption maximum for this compound, found to be approximately 365 nm . This wavelength provides high sensitivity for the analyte while minimizing interference from potential non-nitroaromatic impurities.
-
Sample Diluent: The diluent, a mixture of acetonitrile and water, is matched closely to the initial mobile phase composition. This is critical to prevent peak distortion or splitting that can occur due to solvent mismatch between the injected sample and the mobile phase.
Optimized Chromatographic Method
This section summarizes the finalized HPLC conditions for the analysis.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector |
| Column | Phenyl-Hexyl Column (e.g., Ascentis Phenyl), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min, 30% B; 2-15 min, 30-80% B; 15-17 min, 80% B; 17.1-20 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 365 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Protocol 1: Mobile Phase and Sample Diluent Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Protocol 2: Standard and Sample Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 3: System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) six (6) consecutive times.
-
Calculate the system suitability parameters from the six replicate injections. The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Protocol (ICH Q2(R1))
To ensure the analytical method is suitable for its intended purpose, it must be validated.[9][10] The following protocols outline the validation experiments.
Caption: Logical structure of method validation based on ICH Q2(R1) guidelines.
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Protocol:
-
Inject the sample diluent (blank) to check for interfering peaks.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
If available, inject solutions of known impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and analyze the stressed samples.
-
Acceptance: The peak for this compound should be pure and free from co-elution with any other peaks, as determined by a PDA detector's peak purity analysis.
Linearity
Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over the working range. Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
Acceptance: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (Recovery)
Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance: The mean recovery should be within 98.0% to 102.0%.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-day Precision): Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance: The % RSD for the sets of measurements should not be more than 2.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
For S/N method: Analyze solutions of decreasing concentration and determine the concentrations that yield S/N ratios of 10:1 for LOQ and 3:1 for LOD.
-
Acceptance: The LOQ value should be demonstrated with acceptable precision and accuracy.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic content)
-
-
Analyze the Working Standard Solution under each modified condition.
-
Acceptance: The system suitability parameters should still be met under all varied conditions, and the peak retention time and area should show no significant changes.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: General experimental workflow for HPLC purity analysis.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity for this compound. The detailed rationale and step-by-step protocols provide a solid foundation for its implementation in a quality control environment. Adherence to the outlined system suitability and method validation procedures will ensure the generation of reliable and defensible analytical data, supporting drug development and manufacturing activities.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
The Strategic Application of 1-Methyl-6-nitro-1H-indole in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activity and synthetic tractability.[1] Among the vast array of indole derivatives, 1-Methyl-6-nitro-1H-indole emerges as a particularly valuable, albeit often overlooked, synthetic intermediate. Its strategic importance lies not in its intrinsic biological activity, but in the latent potential held within its nitro functionality and the nuanced reactivity of the methylated indole core. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound, offering detailed protocols and a scientific rationale for its use in the development of novel therapeutic agents.
The Chemistry of this compound: Synthesis and Characterization
The journey into the medicinal applications of this compound begins with its synthesis. A robust and reproducible synthetic route is paramount for its utility in a research setting. The following two-step process, commencing with the readily available 1H-indole, is a reliable method for obtaining the target compound.
Protocol 1: Synthesis of 1-Methyl-1H-indole
This initial step focuses on the N-methylation of the indole ring, a crucial modification that not only protects the nitrogen but also influences the electronic properties and subsequent reactivity of the molecule.
Materials:
-
1H-Indole
-
Sodium amide (NaNH₂) or Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous liquid ammonia (for NaNH₂) or anhydrous Dimethylformamide (DMF) (for NaH)
-
Anhydrous diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Sodium Amide in Liquid Ammonia): [2]
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice-acetone condenser, and a gas inlet tube.
-
Introduce anhydrous liquid ammonia into the flask.
-
With vigorous stirring, add small portions of clean, metallic sodium to generate sodium amide in situ. The disappearance of the blue color indicates the formation of sodium amide.
-
Slowly add a solution of indole in anhydrous diethyl ether to the sodium amide suspension.
-
After allowing the reaction to stir for 10 minutes, add a solution of methyl iodide in anhydrous diethyl ether dropwise.
-
Continue stirring for an additional 15 minutes.
-
Allow the ammonia to evaporate under a fume hood.
-
To the residue, add water and diethyl ether.
-
Separate the ether layer, and extract the aqueous phase with an additional portion of ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-methylindole.
-
Purify the crude product by vacuum distillation to yield 1-methylindole as a colorless oil.
Protocol 2: Nitration of 1-Methyl-1H-indole to this compound
The regioselectivity of indole nitration is a critical consideration.[3] While nitration of indole itself often leads to a mixture of isomers, N-alkylation can direct the substitution pattern. The following protocol is designed to favor the formation of the 6-nitro isomer.
Materials:
-
1-Methyl-1H-indole
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [4]
-
In a flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 1-methyl-1H-indole to the cold sulfuric acid with stirring, ensuring the temperature remains below 5°C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature at 0°C.
-
Add the cold nitrating mixture dropwise to the solution of 1-methylindole, keeping the reaction temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Characterization: The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group.
-
Melting Point: To assess purity.
The Versatility of this compound as a Synthetic Intermediate
The true value of this compound in medicinal chemistry lies in its capacity to serve as a versatile building block for a diverse range of more complex molecules with potential therapeutic applications. The nitro group, in particular, is a key functional handle that can be readily transformed into other functionalities, most notably an amino group.
Protocol 3: Catalytic Reduction of this compound to 1-Methyl-6-amino-1H-indole
The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities, allowing for the introduction of various substituents through amide bond formation, sulfonamide synthesis, and other amine-based reactions.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure to yield 1-Methyl-6-amino-1H-indole, which can be used in the next step without further purification or purified by column chromatography if necessary.
Causality in Experimental Choices: The choice of palladium on carbon as a catalyst is due to its high efficiency and selectivity in reducing aromatic nitro groups without affecting the indole ring system. The use of a hydrogen balloon is a convenient and safe method for carrying out hydrogenation on a laboratory scale. Celite® filtration is essential for the complete removal of the pyrophoric palladium catalyst.
Applications in Anticancer Drug Discovery
Derivatives of nitroindoles have shown significant promise as anticancer agents, and this compound serves as an excellent starting point for the synthesis of such compounds. One notable area of research is the development of small molecules that target and stabilize G-quadruplex structures in the promoter regions of oncogenes, such as c-MYC.[5][6] Stabilization of these structures can lead to the downregulation of oncogene expression and subsequent inhibition of cancer cell proliferation.[7]
Conceptual Application: Synthesis of c-MYC G-Quadruplex Stabilizers
The 1-Methyl-6-amino-1H-indole, synthesized as described in Protocol 3, can be further elaborated to introduce functionalities known to interact with G-quadruplex DNA. This often involves the addition of planar aromatic systems and positively charged side chains to facilitate stacking interactions and electrostatic binding with the phosphate backbone of the DNA.
References
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Silico Screening and Binding Characterization of Small Molecules toward a G-Quadruplex Structure Formed in the Promoter Region of c-MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for the N-methylation of 6-nitroindole
Abstract
This comprehensive guide provides detailed protocols for the N-methylation of 6-nitroindole, a critical transformation in the synthesis of various biologically active compounds. We present two robust methods: a classical approach utilizing methyl iodide with sodium hydride and a contemporary, "greener" alternative employing dimethyl carbonate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure successful and safe execution.
Introduction: The Significance of N-Methylated Indoles
N-methylated indole derivatives are privileged structures in medicinal chemistry and drug discovery. The addition of a methyl group to the indole nitrogen can significantly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability—a phenomenon sometimes referred to as the "magic methyl effect". The 6-nitroindole scaffold, in particular, is a valuable precursor for a range of pharmaceutical candidates, and its N-methylation is a key step in the synthesis of these complex molecules.[1][2]
Mechanistic Overview of Indole N-Methylation
The N-methylation of indole proceeds via a nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of a methylating agent, forming the N-methylated product. The choice of base and methylating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions, and scalability.
Protocol I: Classical N-methylation using Sodium Hydride and Methyl Iodide
This method is a widely used and effective approach for the N-methylation of indoles on a laboratory scale. The use of sodium hydride, a strong, non-nucleophilic base, ensures complete deprotonation of the indole nitrogen.[3] Methyl iodide serves as a highly reactive methylating agent.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Nitroindole | Reagent | Commercially Available | --- |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Commercially Available | Handle with extreme care.[3][5][6] |
| Methyl Iodide | Reagent | Commercially Available | Toxic and a suspected carcinogen.[4][7][8][9] |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Commercially Available | --- |
| Saturated Ammonium Chloride Solution | ACS | In-house preparation | --- |
| Ethyl Acetate | ACS | Commercially Available | --- |
| Brine (Saturated NaCl solution) | ACS | In-house preparation | --- |
| Anhydrous Sodium Sulfate | ACS | Commercially Available | --- |
Step-by-Step Protocol
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 6-nitroindole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the 6-nitroindole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.[3][5]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-methyl-6-nitroindole.
Safety Precautions for Protocol I
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas and is corrosive.[3] It is often sold as a dispersion in mineral oil to improve handling safety.[3] Always handle in a fume hood under an inert atmosphere.[3][6]
-
Methyl Iodide: Toxic, a suspected carcinogen, and should be handled with extreme care in a well-ventilated fume hood.[4][7][8][9] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a lab coat, and safety goggles.[10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[7][9]
Protocol II: Green N-methylation using Dimethyl Carbonate (DMC)
This protocol offers a safer and more environmentally friendly alternative to the classical method, making it suitable for larger-scale production.[11] Dimethyl carbonate is a non-toxic and biodegradable methylating agent.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Nitroindole | Reagent | Commercially Available | --- |
| Dimethyl Carbonate (DMC) | Reagent | Commercially Available | --- |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | --- |
| tert-Butyl methyl ether (TBME) | ACS | Commercially Available | --- |
| Water | Deionized | In-house | --- |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-nitroindole (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).
-
Addition of DMC: Add dimethyl carbonate (3.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 3-5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation/Extraction: Slowly add ice-cold water to the reaction mixture. The product may precipitate out. If it does, collect the solid by filtration. If the product is oily, extract it with tert-butyl methyl ether (TBME).
-
Washing: If extraction is performed, wash the organic layer with water to remove DMF and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary. This method has been successfully used in a 300-gallon reactor for the N-methylation of 6-nitroindole, yielding a high-purity product.[11]
Experimental Workflow and Data Visualization
General Experimental Workflow
Caption: General workflow for the N-methylation of 6-nitroindole.
Comparative Data
| Parameter | Protocol I (NaH/MeI) | Protocol II (K₂CO₃/DMC) |
| Base Strength | Strong | Moderate |
| Methylating Agent | Highly Reactive, Toxic | Less Reactive, Low Toxicity[11] |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (~130 °C) |
| Safety Concerns | High (flammable gas, toxic reagent) | Low |
| Scalability | Laboratory Scale | Suitable for Large-Scale Production[11] |
| Environmental Impact | Higher | Lower |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure the base is fresh and added under inert conditions. |
| Inactive methylating agent | Use a fresh bottle of methyl iodide or dimethyl carbonate. | |
| Insufficient reaction time | Monitor the reaction by TLC and allow it to proceed to completion. | |
| Side Products | C-alkylation | This is generally not a major issue with indole N-methylation but can occur under certain conditions. |
| Impurities in starting material | Purify the starting 6-nitroindole before use. | |
| Difficulty in Purification | Residual DMF | Ensure thorough washing of the organic layer with water during work-up. |
Conclusion
The N-methylation of 6-nitroindole is a fundamental transformation with significant applications in synthetic and medicinal chemistry. Both the classical sodium hydride/methyl iodide method and the greener dimethyl carbonate approach provide effective means to achieve this conversion. The choice of protocol will depend on the scale of the reaction, available resources, and safety considerations. By following the detailed procedures and safety guidelines outlined in this document, researchers can confidently and safely synthesize 1-methyl-6-nitroindole for their research and development needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium hydride - Wikipedia [en.wikipedia.org]
- 4. deepwaterchemicals.com [deepwaterchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. agilent.com [agilent.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. calibrechem.com [calibrechem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Analytical Characterization of Indole Derivatives
A Foreword on the Indole Scaffold
The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, represents one of nature's most prolific and versatile scaffolds. Its derivatives are ubiquitous, from the essential amino acid tryptophan to potent alkaloids, neurotransmitters like serotonin, and a vast array of pharmaceuticals.[1][2] The therapeutic potential of these compounds spans oncology, neurology, and infectious diseases, making their precise identification, quantification, and structural elucidation a cornerstone of modern drug discovery and development.[1][2]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical techniques for characterizing indole derivatives. It is structured not as a rigid manual, but as an application-focused narrative, emphasizing the causality behind methodological choices to empower robust and reliable analysis.
Chromatographic Techniques: The Power of Separation
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying indole derivatives in complex mixtures, from bacterial culture supernatants to pharmaceutical formulations.[3][4] Its strength lies in the diverse separation chemistries available, primarily reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Causality in HPLC Method Development:
The choice of stationary phase (the column) and mobile phase is critical. For indoles, C8 and C18 columns are most common.[3][5] The decision between them is driven by the polarity of the analytes. Highly nonpolar derivatives may be better resolved on a C8 column to prevent excessive retention.
Mobile phase composition dictates the elution of analytes. A typical mobile phase consists of an aqueous component (often with a pH modifier like acetic or formic acid) and an organic modifier (like acetonitrile or methanol).[6] Acidifying the mobile phase suppresses the ionization of acidic indoles (e.g., indole-3-acetic acid), ensuring they are in a neutral, more retained form, which leads to sharper, more symmetrical peaks.[3][7] Fluorescence detection is often preferred for its high sensitivity and selectivity for fluorescent indole compounds, using an excitation wavelength (λex) around 280 nm and an emission wavelength (λem) around 350 nm.[3][5]
General Workflow for Indole Derivative Analysis
The following diagram illustrates a typical workflow for analyzing indole derivatives, from sample receipt to final characterization.
Caption: General analytical workflow for indole derivatives.
Protocol 1: Sample Preparation from Plant Tissues
This protocol is adapted for the extraction of indole-3-pyruvic acid (IPA) and related derivatives for HPLC analysis.[5]
-
Homogenization: Immediately freeze harvested plant tissue in liquid nitrogen to halt metabolic activity. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Add methanol (e.g., 4 mL per gram of tissue) and continue grinding to create a slurry.
-
Centrifugation: Transfer the slurry to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Acidification & Partitioning: Acidify the supernatant to pH 2.5 with 1 M HCl. Partition the extract twice against an equal volume of ethyl acetate.
-
Drying and Reconstitution: Collect the upper organic (ethyl acetate) phase and evaporate it to dryness using a rotary evaporator at 35°C. Reconstitute the dried extract in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.[5]
Protocol 2: General Purpose RP-HPLC Method
This method is suitable for the simultaneous determination of several common indoles.[3]
-
Column: C8, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 2.5:97.5 (v/v) acetic acid:H₂O, adjusted to pH 3.8.
-
Mobile Phase B: 80:20 (v/v) acetonitrile:H₂O.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (λex = 280 nm, λem = 350 nm).
-
Gradient Program:
-
Start with 80% A / 20% B.
-
Linear gradient to 50% A / 50% B over 25 minutes.
-
Linear gradient to 0% A / 100% B over 6 minutes.
-
Return to initial conditions over 2 minutes and equilibrate for 3 minutes.
-
-
Injection Volume: 10 µL.
Data Summary: HPLC Methods
| Parameter | Method 1 (Isocratic)[5] | Method 2 (Gradient)[3] | Method 3 (General)[6] |
| Stationary Phase | Zorbax Eclipse XDB C8 | Symmetry C8 | C18 |
| Mobile Phase | Methanol and 1% acetic acid (60:40 v/v) | A: Acetic acid:H₂O (2.5:97.5, pH 3.8)B: Acetonitrile:H₂O (80:20) | A: 0.1% Formic Acid in WaterB: Methanol |
| Elution Mode | Isocratic | Gradient | Gradient |
| Detection | Fluorescence (Ex: 282 nm, Em: 360 nm) | Fluorescence (Ex: 280 nm, Em: 350 nm) | UV (280 nm) |
| Analytes | IAA, IPA, Abscisic Acid | Trp, TAM, ILA, IAM, IAA, TOL, IAN | 10 different indole compounds |
Spectroscopic Techniques: Unveiling the Structure
While chromatography separates, spectroscopy elucidates the structure. A combination of mass spectrometry, NMR, and infrared spectroscopy is required for unambiguous characterization.
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, invaluable structural clues. When coupled with LC (LC-MS), it allows for the characterization of individual components as they elute from the column.[6][8]
-
Causality in MS: The choice of ionization technique is key. Electrospray Ionization (ESI) is a soft technique ideal for polar, thermally labile molecules, often yielding the protonated molecule [M+H]⁺. Electron Impact (EI) is a higher-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.[9]
-
Data Interpretation: The indole ring system has characteristic fragmentation patterns. Under EI, a common pathway involves the loss of HCN to produce a characteristic ion at m/z = 89.[9] For substituted indoles, fragmentation often involves the loss of substituents. For instance, prenylated indoles frequently show a loss of an isopentene group.[8]
Protocol 3: General Considerations for LC-MS Analysis
-
Method Development: Begin with the established HPLC method. The mobile phase must be compatible with MS (e.g., use volatile buffers like formic acid or ammonium acetate instead of non-volatile phosphates).
-
Ionization Source Tuning: Tune the mass spectrometer using a standard solution of a similar indole derivative to optimize parameters like capillary voltage and gas flows for maximum sensitivity.
-
Data Acquisition: Perform a full scan analysis to identify the molecular ions of all eluting peaks. Subsequently, use tandem MS (MS/MS) to isolate the molecular ion of interest and fragment it to obtain structural information. This is a powerful tool for identifying known compounds in a complex matrix.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for complete structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[8]
-
Data Interpretation: The aromatic protons on the benzene portion of the indole ring typically resonate between 7.0 and 8.0 ppm in the ¹H NMR spectrum. The N-H proton is often a broad singlet found far downfield (>10 ppm).[10] The C2-H proton, adjacent to the nitrogen in the pyrrole ring, is also a distinct singlet. In ¹³C NMR, the carbons of the indole ring appear in the aromatic region (110-140 ppm).[11]
Data Summary: Characteristic ¹H NMR Signals for Indole
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity | Coupling |
| NH -1 | >10.0 | broad singlet | - |
| C2-H | ~7.5 | singlet (or triplet in some derivatives) | Couples to C3-H if present |
| C4-H | ~7.6 | doublet of doublets | Couples to C5-H (ortho) and C6-H (meta) |
| C5-H | ~7.2 | overlapped | Couples to C4-H and C6-H |
| C6-H | ~7.2 | overlapped | Couples to C5-H and C7-H |
| C7-H | ~7.8 | doublet of doublets | Couples to C6-H (ortho) and C5-H (meta) |
Note: Shifts are approximate and can vary significantly with substitution and solvent.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[12] For indole derivatives, it is excellent for confirming the presence of the core structure and identifying key substituents.
-
Data Interpretation: The indole ring has several characteristic absorption bands. The N-H stretch is a sharp peak typically found around 3400 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region.[13] These key peaks confirm the presence of the indole nucleus.
Protocol 4: FTIR Sample Preparation (KBr Pellet)
-
Sample Preparation: Mix ~1 mg of the solid indole derivative sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer a small amount of the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the indole ring.[14] It is often used as a detection method in HPLC.
-
Data Interpretation: The indole chromophore typically displays two main absorption bands around 220 nm and 280 nm. The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the indole ring.[15] This solvatochromism can provide clues about the molecule's electronic environment.[16]
Method Validation: Ensuring Trustworthy Data
An analytical method is only useful if it is reliable. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[17] According to ICH guidelines, key validation parameters include:[18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
A validated method ensures that the data generated is accurate, reproducible, and fit for purpose, which is critical in both research and regulated drug development environments.[17][18]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. jddtonline.info [jddtonline.info]
- 18. public.pensoft.net [public.pensoft.net]
Probing the Interaction Landscape: A Molecular Modeling Guide for 1-Methyl-6-nitro-1H-indole with Dihydrofolate Reductase (DHFR)
This guide provides a comprehensive, in-depth protocol for the molecular modeling of 1-Methyl-6-nitro-1H-indole, a novel compound of interest, with its putative target, human Dihydrofolate Reductase (DHFR). DHFR is a clinically validated target for cancer therapy, and its inhibition disrupts the synthesis of DNA, purines, and thymidylate, leading to cell cycle arrest and apoptosis[1][2][3][4][5]. Given the established anticancer activities of various indole derivatives, investigating the interaction of this compound with DHFR presents a compelling avenue for drug discovery research.
This document is structured to provide not just a sequence of steps, but a scientifically grounded narrative that explains the rationale behind each methodological choice. We will navigate the entire in silico workflow, from initial structure preparation and molecular docking to the dynamic assessment of the protein-ligand complex through molecular dynamics simulations and binding free energy calculations.
I. Foundational Concepts and Strategic Overview
The central hypothesis of this study is that this compound can effectively bind to the active site of human DHFR, thereby inhibiting its enzymatic function. To rigorously test this hypothesis in a computational framework, we will employ a multi-step molecular modeling approach. This strategy allows for a progressively detailed understanding of the protein-ligand interaction, from a static binding pose to a dynamic representation of the complex in a simulated physiological environment.
II. Pre-computation: System Preparation
The accuracy of any molecular modeling study is fundamentally dependent on the quality of the initial structures of the protein and the ligand. This preparatory phase is crucial for ensuring that the subsequent simulations are both meaningful and reproducible.
A. Target Protein Preparation: Human Dihydrofolate Reductase (DHFR)
-
Selection of the Crystal Structure: A high-resolution crystal structure of human DHFR is the starting point for our investigation. From the Protein Data Bank (PDB), we will select an appropriate entry. For this protocol, we will utilize the PDB ID: 4M6K , which is a crystal structure of human DHFR in complex with NADP+ and folate, resolved at 1.40 Å[6][7]. This structure provides a well-defined active site.
-
Initial Structure Cleanup: The raw PDB file often contains non-essential molecules such as water, co-solvents, and multiple protein chains that may not be relevant to the binding of our ligand of interest.
-
Protocol:
-
Load the 4M6K PDB file into a molecular visualization software (e.g., PyMOL, UCSF Chimera).
-
Remove all water molecules.
-
Delete any co-crystallized ligands (in this case, folate) and non-essential ions.
-
Retain the protein chain and the cofactor NADP+, as it is essential for the enzyme's function.
-
Save the cleaned protein structure as a new PDB file (e.g., DHFR_clean.pdb).
-
-
-
Protonation and Addition of Missing Atoms: The crystal structure typically lacks hydrogen atoms. Correct protonation states of ionizable residues at a physiological pH are critical for accurate interaction modeling.
-
Protocol (using PDB2PQR server or similar tools):
-
Upload the DHFR_clean.pdb file to the PDB2PQR server.
-
Select a force field (e.g., AMBER) and a protonation state assignment method (e.g., PROPKA at pH 7.4).
-
The server will add hydrogen atoms and assign partial charges to the protein atoms.
-
Download the resulting PQR file (e.g., DHFR_protonated.pqr).
-
-
B. Ligand Preparation: this compound
-
3D Structure Generation: A 3D structure of this compound is required. This can be generated using various chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format like SDF or MOL2.
-
Ligand Optimization and Parameterization: The ligand's geometry needs to be optimized to a low-energy conformation. Furthermore, for molecular dynamics simulations, specific force field parameters (bond lengths, angles, dihedrals, and partial charges) must be generated.
-
Protocol (using Antechamber from AmberTools):
-
Generate an initial 3D structure of this compound and save it as ligand.mol2.
-
Use the antechamber program to generate the ligand topology. The following command assigns GAFF2 atom types and AM1-BCC charges:
-
The parmchk2 program is then used to check for any missing force field parameters and generate a frcmod file containing them:
-
-
Alternatively, web servers like CHARMM-GUI can be used for ligand parameterization[8][9][10].
-
III. Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This provides a static snapshot of the most likely binding mode and an initial estimate of the binding affinity.
A. Docking with AutoDock Vina
AutoDock Vina is a widely used and efficient open-source program for molecular docking.
-
Protocol:
-
Prepare Receptor and Ligand for Vina:
-
Convert the prepared protein PQR file (DHFR_protonated.pqr) and the parameterized ligand MOL2 file (ligand_gaff2.mol2) into the PDBQT format required by Vina using AutoDock Tools (ADT) or the prepare_receptor4.py and prepare_ligand4.py scripts.
-
-
Define the Binding Site (Grid Box):
-
The grid box should encompass the known active site of DHFR. The coordinates can be determined from the position of the co-crystallized folate in the original PDB structure (4M6K).
-
-
Create a Configuration File (conf.txt):
-
Run the Docking Simulation:
-
B. Validation of the Docking Protocol
To ensure the reliability of the docking results, it's crucial to validate the docking protocol. This is typically done by redocking a known inhibitor or the native ligand into the active site and comparing the predicted pose with the crystallographic pose.[11][12][13][14] The Root Mean Square Deviation (RMSD) between the docked and crystallographic poses should ideally be less than 2.0 Å.
IV. Molecular Dynamics Simulations: Exploring the Dynamic Nature of the Complex
While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions in a simulated physiological environment.
A. System Setup and Simulation with GROMACS
GROMACS is a versatile and high-performance package for performing molecular dynamics simulations.
-
Protocol:
-
Prepare the Protein-Ligand Complex:
-
Combine the coordinates of the protein (from DHFR_protonated.pqr) and the best-ranked docked pose of the ligand into a single PDB file (complex.pdb).
-
-
Generate the System Topology:
-
Use the gmx pdb2gmx command to generate the topology for the protein using a suitable force field (e.g., CHARMM36m).
-
Combine the protein topology with the previously generated ligand topology (ligand.itp and ligand.prm files, which can be converted from the AMBER format using tools like acpype).
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with water molecules using gmx editconf and gmx solvate.
-
Add ions to neutralize the system and mimic a physiological salt concentration using gmx grompp and gmx genion.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration (NVT and NPT):
-
Perform a short simulation under constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein and ligand.
-
Follow this with a simulation under constant pressure and temperature (NPT ensemble) to equilibrate the system's density.
-
-
Production MD Run:
-
Run the production simulation for a sufficient duration (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
B. Analysis of MD Trajectories
The trajectory from the production MD run can be analyzed to understand the dynamic behavior of the protein-ligand complex.
-
Key Analyses:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the protein and ligand.
-
Interaction Energy Analysis: To calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and specific protein residues.
-
V. Binding Free Energy Calculations: Quantifying the Interaction Strength
Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores by considering the thermodynamic contributions to binding. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this.
A. MM/PBSA Calculation with AMBER
The MMPBSA.py script in AmberTools can be used to perform MM/PBSA calculations on the trajectory generated from the GROMACS simulation (after conversion to a compatible format).
-
Protocol:
-
Extract Snapshots: Select a set of uncorrelated snapshots from the stable part of the MD trajectory.
-
Create Topology Files: Generate separate topology files for the complex, the protein (receptor), and the ligand.
-
Run MMPBSA.py: Use the MMPBSA.py script with an appropriate input file specifying the calculation parameters (e.g., the implicit solvent model to use).
-
Analyze the Results: The output will provide the binding free energy, which is decomposed into various components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies). This allows for a detailed understanding of the driving forces behind the binding.
-
VI. Data Presentation and Visualization
Clear and concise presentation of the results is essential for interpreting the findings of the molecular modeling study.
Quantitative Data Summary
| Parameter | Value | Unit | Method |
| Docking Score (Best Pose) | [Example: -8.5] | kcal/mol | AutoDock Vina |
| RMSD of Ligand (MD) | [Example: 1.5 ± 0.3] | Å | GROMACS |
| Average Number of H-Bonds | [Example: 2.5] | - | GROMACS |
| MM/PBSA Binding Free Energy | [Example: -25.7] | kcal/mol | AMBER |
Experimental Workflow Diagram
Caption: A comprehensive workflow for the molecular modeling of this compound with DHFR.
VII. Conclusion and Future Directions
This guide has outlined a robust and scientifically sound workflow for the molecular modeling of this compound with its potential target, DHFR. By following these protocols, researchers can gain valuable insights into the binding mode, stability, and energetics of this interaction. The results from such a study can guide further experimental validation, such as in vitro enzyme inhibition assays, and inform the rational design of more potent and selective inhibitors. The integration of these computational techniques provides a powerful platform for accelerating the drug discovery process.
References
- 1. research.monash.edu [research.monash.edu]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. | Broad Institute [broadinstitute.org]
- 5. bepls.com [bepls.com]
- 6. rcsb.org [rcsb.org]
- 7. wwPDB: pdb_00004m6k [wwpdb.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 11. researchgate.net [researchgate.net]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-6-nitro-1H-indole as a Versatile Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential applications of 1-Methyl-6-nitro-1H-indole as a chemical probe. While direct experimental data on this specific molecule is limited, its structural similarity to the well-studied 6-nitroindole and other nitroindole derivatives suggests significant promise in biophysical and cellular research. This document synthesizes known information about the nitroindole scaffold to propose detailed protocols for its use as a solvatochromic fluorescent probe for analyzing protein-ligand interactions and as a universal base analogue for oligonucleotide research. The protocols are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for researchers to explore the utility of this compound.
Introduction: The Potential of a Nitro-Substituted Indole
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of many natural products and synthetic molecules with significant biological activity. The introduction of a nitro group, an electron-withdrawing moiety, dramatically influences the electronic and photophysical properties of the indole ring system. This modification can give rise to environment-sensitive fluorescence and unique molecular recognition capabilities.
This compound, by virtue of its N-methylation, is protected from forming intermolecular hydrogen bonds at the indole nitrogen, which can simplify its interaction profile and potentially enhance its utility as a probe. The 6-nitro substitution, in particular, has been shown to impart useful photophysical properties to the indole ring.[1][2] This guide will explore the evidence-based, proposed applications of this compound as a sophisticated tool for elucidating biological mechanisms.
Physicochemical and Spectroscopic Properties
A thorough understanding of the probe's fundamental properties is critical for its effective application. Below is a summary of the known and predicted properties of this compound and its parent compound, 6-nitroindole.
| Property | This compound | 6-Nitro-1H-indole | Reference(s) |
| Molecular Formula | C₉H₈N₂O₂ | C₈H₆N₂O₂ | [3][4] |
| Molecular Weight | 176.17 g/mol | 162.15 g/mol | [3][4] |
| CAS Number | 99459-48-0 | 4769-96-4 | [3][4] |
| Appearance | Yellow solid (predicted) | Yellow powder | [5] |
| UV/Vis Absorption | Not reported | Two maxima in the 300-400 nm range (in 2-propanol) | [1][2] |
| Fluorescence | Not reported | Fluorescent, emission is solvent-dependent | [6] |
Note: Due to a lack of specific experimental data for this compound, some properties are extrapolated from its parent compound, 6-nitroindole. Researchers are strongly encouraged to perform the characterization outlined in Protocol 1 before use.
Proposed Application I: Solvatochromic Fluorescent Probe for Protein Studies
3.1. Scientific Principle: Sensing Microenvironments
Solvatochromic dyes exhibit changes in their absorption or emission spectra in response to the polarity of their local environment.[7] When a solvatochromic probe moves from a polar solvent (like water) to a nonpolar environment, such as the hydrophobic pocket of a protein, a significant shift in its fluorescence emission (typically a blue shift) and an increase in quantum yield are often observed. This phenomenon makes this compound a promising candidate for studying protein-ligand binding and protein conformational changes.[6][8]
3.2. Causality of the Effect
The indole nucleus, especially when functionalized with an electron-withdrawing nitro group, possesses a significant dipole moment that changes upon photoexcitation. In a polar solvent, the solvent molecules reorient around the excited state dipole, lowering its energy and resulting in a red-shifted emission. In a nonpolar, constrained environment like a protein's binding site, this solvent relaxation is restricted, leading to emission from a higher energy state, which is observed as a blue-shifted fluorescence with potentially higher intensity.[7]
Figure 1: Solvatochromic shift of the probe upon protein binding.
Proposed Application II: Universal Base Analogue in Oligonucleotides
4.1. Scientific Principle: Probing DNA and RNA Structures
A "universal base" is a nucleobase analogue that can be incorporated into DNA or RNA and pair with any of the four canonical bases with minimal disruption to the duplex structure. Nitroindoles, particularly 5-nitroindole, are among the most effective universal bases discovered to date.[9][10] They function not through hydrogen bonding, but by stacking within the DNA double helix.[11] This property is invaluable for applications such as degenerate PCR primers, sequencing, and as probes for studying DNA-protein interactions at ambiguous sites.
4.2. Rationale for this compound
Like its 5-nitro isomer, 6-nitroindole has been investigated as a universal base.[9][12] The hydrophobic and aromatic nature of the nitroindole core allows it to maintain the helical structure through favorable stacking interactions, without a preference for any particular natural base opposite it.[11] The 1-methyl group would further enhance its hydrophobic character and prevent any potential hydrogen bonding from the indole nitrogen, solidifying its role as a non-discriminatory stacking moiety.
Experimental Protocols
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the fundamental photophysical properties of this compound, including its solvatochromic behavior and fluorescence quantum yield.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)[13]
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a non-polar solvent (e.g., dichloromethane).
-
Solvatochromism Analysis: a. Prepare dilute solutions (~10 µM) of the probe in each of the different solvents. b. For each solution, record the absorbance spectrum to determine the wavelength of maximum absorbance (λ_abs). c. Using the determined λ_abs as the excitation wavelength (λ_ex), record the fluorescence emission spectrum for each solution. d. Plot the peak emission wavelength (λ_em) against a solvent polarity scale (e.g., the Reichardt E_T(30) scale) to visualize the solvatochromic effect.
-
Quantum Yield (Φ) Determination (Relative Method): [13][14] a. Prepare a series of dilutions of both the probe and the quantum yield standard in the same solvent (e.g., ethanol for the probe, 0.5 M H₂SO₄ for quinine sulfate). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. b. Record the absorbance of each solution at the chosen excitation wavelength. c. Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation/emission slits, detector voltage). d. Integrate the area under the emission curve for each spectrum. e. Plot integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear. f. Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.
Figure 2: Workflow for photophysical characterization.
Protocol 2: Proposed Method for Assessing Protein Binding
Objective: To determine the binding affinity (dissociation constant, K_d) of this compound to a model protein, Bovine Serum Albumin (BSA), using fluorescence spectroscopy.[15][16]
Materials:
-
This compound (characterized as per Protocol 1)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Solutions: a. Prepare a concentrated stock solution of the probe in DMSO. b. Prepare a stock solution of BSA in PBS and determine its concentration accurately using UV absorbance at 280 nm (ε₂₈₀ = 43,824 M⁻¹cm⁻¹).
-
Titration Experiment: a. In a fluorescence cuvette, add PBS and a fixed concentration of the probe (e.g., 1-5 µM, ensuring the final DMSO concentration is <1%). b. Record the fluorescence emission spectrum of the probe alone. c. Add increasing aliquots of the BSA stock solution to the cuvette, mixing gently after each addition. d. After each addition, allow the system to equilibrate (2-3 minutes) and record the fluorescence emission spectrum.
-
Data Analysis: a. At each BSA concentration, determine the change in fluorescence intensity (ΔF) at the emission maximum. b. Plot ΔF as a function of the total BSA concentration. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site specific binding model) using non-linear regression analysis to determine the K_d. The equation is: ΔF = (ΔF_max * [BSA]) / (K_d + [BSA]) where ΔF_max is the maximum change in fluorescence at saturation.
Self-Validation: The binding should be saturable. A plot of bound/free vs. bound ligand (Scatchard plot) can also be used to confirm the binding model and determine the number of binding sites.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. This compound | C9H8N2O2 | CID 10607359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterizing the binding interaction of astilbin with bovine serum albumin: a spectroscopic study in combination with molecular docking technology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13272G [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions in the nitration of 1-methylindole
Technical Support Center: Nitration of 1-Methylindole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the nitration of 1-methylindole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during this electrophilic substitution reaction. As Senior Application Scientists, we understand the nuances of indole chemistry and aim to equip you with the knowledge to optimize your reaction outcomes, minimize side-product formation, and ensure the synthesis of your target nitro-1-methylindole isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and common side reactions when nitrating 1-methylindole?
The nitration of 1-methylindole is complicated by the high electron density and acid sensitivity of the indole nucleus. The primary challenges and common side reactions include:
-
Lack of Regioselectivity: The indole ring has multiple sites susceptible to electrophilic attack. While the C3 position is the most nucleophilic under non-acidic conditions, nitration can also occur at the C2, C4, C5, C6, and C7 positions, leading to a mixture of isomers that can be difficult to separate.[1]
-
Polymerization: In the presence of strong acids, such as the nitric acid/sulfuric acid mixture often used for nitration, the indole ring can be protonated. This protonation, particularly at the C3 position, generates a reactive indoleninium cation that can attack another indole molecule, leading to polymerization and the formation of insoluble tars.[2][3]
-
Over-nitration: The introduction of one nitro group deactivates the ring, but under forcing conditions, a second nitration can occur, leading to dinitro-1-methylindole byproducts.[3]
-
Oxidation: The reaction conditions for nitration can sometimes lead to the oxidation of the indole ring, resulting in colored impurities that are challenging to remove.[3]
Q2: Why is controlling the regioselectivity of nitration on 1-methylindole so critical?
The position of the nitro group on the 1-methylindole scaffold dramatically influences the biological activity and physicochemical properties of the resulting molecule. In drug development, specific isomers are often required to achieve the desired therapeutic effect. For instance, different positional isomers will have distinct electronic and steric properties, affecting how the molecule interacts with its biological target. Therefore, controlling the regioselectivity is paramount to ensure the synthesis of the correct isomer and avoid the costly and time-consuming separation of a complex mixture of products.
Q3: What is the expected major product in the nitration of 1-methylindole under different conditions?
The major product of 1-methylindole nitration is highly dependent on the reaction conditions, particularly the choice of nitrating agent and solvent.
-
Non-Acidic Conditions: Using milder, non-acidic nitrating agents like benzoyl nitrate or trifluoroacetyl nitrate generally favors substitution at the most electron-rich position, C3, yielding 3-nitro-1-methylindole .[4][5] Trifluoroacetyl nitrate, generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride, has been shown to be a highly regioselective method for producing 3-nitroindoles.[4][6][7]
-
Strongly Acidic Conditions: Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyrrole ring is protonated at C3, which deactivates this position towards further electrophilic attack.[2][5] Consequently, nitration occurs on the benzene ring, primarily at the C5 position, leading to 5-nitro-1-methylindole as the major product.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 1-methylindole and provides actionable solutions.
Issue 1: Low Yield of the Desired Nitro-Isomer and Formation of Multiple Products
Root Cause Analysis: This is often a result of poor regioselectivity due to the reaction conditions not favoring the formation of a single isomer. The high reactivity of the indole nucleus makes it susceptible to attack at various positions.[1]
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Nitrating Agent:
-
For 3-Nitro-1-methylindole: Switch to a milder, non-acidic nitrating agent. Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or trifluoroacetyl nitrate are excellent alternatives to strong acid mixtures.[1][4]
-
For 5-Nitro-1-methylindole: Ensure strongly acidic conditions are maintained to promote protonation at C3 and direct nitration to the benzene ring. A mixture of concentrated nitric acid and sulfuric acid is standard.[5]
-
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0°C to -20°C) to enhance selectivity. Lower temperatures can help favor the kinetic product (C3-nitro) over other isomers.[1][3]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 1-methylindole. This helps to control the exothermicity of the reaction and maintain a low concentration of the nitrating agent at any given time, which can improve selectivity.
Experimental Protocol: Regioselective Synthesis of 3-Nitro-1-methylindole [4]
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylindole (1 mmol) and tetramethylammonium nitrate (NMe₄NO₃, 1.1 mmol) in acetonitrile (1 mL).
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath.
-
Addition of Anhydride: Slowly add a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (1 mL) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction at 0-5°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium carbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Formation of a Dark, Tarry, or Insoluble Mixture
Root Cause Analysis: This is a classic sign of acid-catalyzed polymerization of the indole ring.[2][3] Strong acids protonate the indole, initiating a chain reaction that leads to the formation of high-molecular-weight polymers.[3]
Troubleshooting Steps & Solutions:
-
Avoid Strong Acids: If your target is not a benzene-ring nitrated product, avoid using strong acids like sulfuric acid.[3]
-
Maintain Low Temperatures: Conduct the reaction at the lowest practical temperature to minimize the rate of polymerization.
-
Use an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent oxidation, which can contribute to the formation of colored impurities.[3]
-
Slow and Controlled Addition: As with improving selectivity, the slow addition of the nitrating agent can help to control the reaction and minimize polymerization.
Issue 3: Significant Formation of Dinitrated Byproducts
Root Cause Analysis: Over-nitration occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.[3] An excess of a highly reactive nitrating agent can also lead to dinitration.[3]
Troubleshooting Steps & Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting dinitration.[3]
-
Milder Nitrating Agent: Switch to a less reactive nitrating agent.
-
Reduced Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material has been consumed to prevent the formation of dinitrated products.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Indole Nitration
| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Reference |
| 1-Methylindole | NMe₄NO₃ / TFAA | CH₃CN, 0-5°C | 3-nitro-1-methylindole | [4] |
| 2-Methylindole | HNO₃ / H₂SO₄ | 0°C | 2-methyl-5-nitroindole | [5][8] |
| 2-Methylindole | Benzoyl Nitrate | 2-methyl-3-nitroindole | [5] | |
| 1-Methylindole-3-aldehyde | HNO₃ / Acetic Acid | 1-methyl-4-nitro- and 1-methyl-6-nitroindole-3-aldehyde | [9] |
Visualizations
Reaction Pathway: Nitration of 1-Methylindole
Caption: Nitration pathways of 1-methylindole under different conditions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in 1-methylindole nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methyl-6-nitro-1H-indole
Welcome to the technical support center for the synthesis and purification of 1-Methyl-6-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explain the causal chemistry, enabling you to troubleshoot and adapt procedures effectively.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves two key transformations: N-methylation of indole followed by electrophilic nitration. While the N-methylation is generally straightforward, the nitration step presents a significant challenge in regioselectivity. The indole nucleus is highly activated towards electrophilic attack, but the kinetic site of attack is the C3 position.[1] Furthermore, the strongly acidic conditions often employed for nitration can lead to unwanted side reactions, such as polymerization, resulting in the formation of intractable tars and significantly reducing yield.[2] Achieving selective nitration at the C6 position requires a careful choice of reagents and precise control of reaction conditions.
This guide provides a structured approach to navigate these challenges, focusing on practical solutions to common problems encountered during synthesis and purification.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity during the nitration of 1-methylindole so critical?
The indole ring system has a non-uniform electron density. The pyrrole ring is significantly more electron-rich than the benzene ring, making it more susceptible to electrophilic attack. The position of highest electron density and therefore the kinetic site of electrophilic substitution is C3.[1] Direct nitration under mild, non-acidic conditions often yields the 3-nitro isomer.[3] To achieve nitration on the benzene ring (at C4, C5, C6, or C7), reaction conditions must be carefully manipulated to overcome the innate reactivity of the C3 position. Under strongly acidic conditions, the indole nitrogen can be protonated, which deactivates the pyrrole ring and directs the electrophile to the benzene ring, typically favoring the C5 and C6 positions.[1] However, these harsh conditions concurrently promote polymerization, creating a delicate balance between achieving the desired regioselectivity and preventing product degradation.
Q2: What are the primary side-products I should anticipate?
The primary side-products fall into two categories:
-
Isomeric Impurities : You will almost certainly form a mixture of nitro-isomers. Besides the desired 6-nitro product, expect to see 3-nitro, 5-nitro, and potentially dinitro-indoles, depending on the reaction conditions.[1][2]
-
Degradation Products : Under strong acid catalysis, the electron-rich indole nucleus is prone to polymerization, resulting in dark, often insoluble, tarry materials that can contaminate your product and make purification difficult.[2]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem Area: Low Yield & Reaction Failure
Q: My reaction turned into a dark, intractable tar with very little desired product. What went wrong?
This is a classic sign of acid-catalyzed polymerization. The indole ring, particularly at C3, can act as a nucleophile and attack a protonated indole molecule, initiating a chain reaction that forms polymers. This is exacerbated by high temperatures and high concentrations of strong acid.
Causality & Solution:
-
Excessive Acidity/Temperature : The combination of strong acid (like H₂SO₄) and the exothermic nature of nitration creates hot spots in the reaction mixture, accelerating polymerization.
-
Troubleshooting Steps :
-
Temperature Control : Maintain strict temperature control, typically between 0°C and 5°C, throughout the reaction, especially during the addition of the nitrating agent.[1]
-
Slow Addition : Add the nitrating agent dropwise to the solution of 1-methylindole. This allows for better heat dissipation and prevents a rapid, uncontrolled reaction.
-
Milder Reagents : Consider using alternative, milder nitrating systems that do not require strongly acidic conditions. (See Table 1).
-
Q: My TLC analysis shows a significant amount of unreacted 1-methylindole, even after several hours. How can I improve conversion?
This indicates that the reaction conditions are not optimal for driving the reaction to completion.
Causality & Solution:
-
Insufficient Activation : The nitrating agent may not be sufficiently electrophilic under the chosen conditions, or the reaction temperature may be too low.
-
Troubleshooting Steps :
-
Monitor Reaction Progress : Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Do not rely solely on a predetermined reaction time.[4]
-
Adjust Stoichiometry : Ensure you are using a slight excess of the nitrating agent. However, a large excess can lead to over-nitration and the formation of dinitro- products.[1]
-
Temperature Adjustment : If the reaction is clean but slow, consider allowing it to warm slowly to room temperature after the initial addition at low temperature. Monitor closely for the appearance of side-products.
-
Problem Area: Poor Purity & Isomer Control
Q: My crude product is a mixture of multiple nitro-isomers. How can I improve selectivity for the 6-nitro position?
Achieving high regioselectivity for the C6 position is the primary challenge. The choice of nitrating agent and solvent system is paramount. While no single method guarantees exclusive formation of the 6-nitro isomer, some conditions strongly favor it over others.
Causality & Solution:
-
Reaction Mechanism : The regiochemical outcome is dictated by the reaction mechanism, which is influenced by the nitrating species and the state of the indole nucleus (protonated vs. neutral).
-
Strategic Approaches :
-
Strongly Acidic Media : A common strategy is to use a mixture of nitric acid in a strong protic acid like sulfuric acid. Protonation of the indole deactivates the pyrrole ring, directing nitration to the benzene ring, often yielding a mixture of 5- and 6-nitro isomers.
-
Alternative Nitrating Agents : Explore different nitrating systems that may offer different selectivity profiles. A comparison is provided below.
-
| Nitrating System | Typical Conditions | Expected Outcome & Commentary |
| HNO₃ / H₂SO₄ | 0-5 °C | Classic Method . Prone to polymerization. Often gives a mixture of 5- and 6-nitro isomers. Requires careful control.[1] |
| Acetyl Nitrate | In situ from HNO₃/Ac₂O | Milder than H₂SO₄ mixtures. Can reduce tar formation but may still produce a mixture of isomers.[2] |
| Benzoyl Nitrate | In situ from Benzoyl Chloride/AgNO₃ | A non-acidic nitrating agent. Tends to favor C3 nitration, making it less suitable for targeting the C6 position.[1] |
| (NMe₄)NO₃ / TFAA | Trifluoroacetic Anhydride | A powerful, non-acidic system that generates trifluoroacetyl nitrate. Can provide good yields but selectivity must be empirically determined.[3] |
Problem Area: Purification Challenges
Q: I am struggling to separate the 6-nitro isomer from the other isomers by column chromatography. What can I do?
The polarity of the different nitroindole isomers can be very similar, making chromatographic separation challenging.
Causality & Solution:
-
Similar Polarity : Isomers often have very close Rf values on TLC, leading to co-elution during column chromatography.
-
Troubleshooting Steps :
-
Optimize Solvent System : Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane). A typical starting point is 5% EtOAc in Hexane, gradually increasing to 20-30%.[5]
-
High-Resolution Chromatography : Use a long column with a small particle size silica gel. Ensure proper column packing to avoid channeling.
-
TLC Analysis : Run TLC plates with multiple eluent systems to find one that provides the best separation between the spots corresponding to your desired product and impurities.
-
Iterative Chromatography : It may be necessary to combine fractions that are slightly impure and re-chromatograph them to achieve the desired purity.
-
Caption: A standard workflow for the purification of this compound.
Q: Is recrystallization a viable method for final purification?
Yes, absolutely. Recrystallization is an excellent technique to remove minor impurities after chromatography and to obtain a high-purity, crystalline solid.
Causality & Solution:
-
Differential Solubility : The principle relies on the target compound being soluble in a hot solvent and insoluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
-
Step-by-Step Protocol for Recrystallization :
-
Solvent Screening : Test the solubility of your post-column product in various common solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A good solvent will dissolve the compound when hot but not when cold. Mixed solvent systems (e.g., ethanol/water) are also very effective.[5]
-
Dissolution : Dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
-
References
Technical Support Center: Troubleshooting Low Yields in Fischer Indole Synthesis
Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their indole syntheses. As a foundational reaction in organic chemistry, the Fischer indole synthesis is powerful, yet notoriously sensitive to a variety of experimental parameters.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most common culprits?
Low yields are a frequent issue and can stem from several factors, often related to the purity of starting materials, the choice of catalyst, or the reaction conditions.[3]
-
Purity of Starting Materials: The quality of your arylhydrazine and carbonyl compound is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification.[3]
-
Expert Tip: Arylhydrazines can degrade over time. It is highly recommended to use freshly distilled or recrystallized phenylhydrazine. Their hydrochloride salts are often more stable for storage.[4]
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[5][6] A catalyst that is too weak may not facilitate the key[7][7]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of your starting materials or product.[6][8]
-
Suboptimal Reaction Temperature: This reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[3][5] However, excessive heat can lead to tar formation and decomposition.[8][9] Careful temperature control is essential.[7]
-
Unstable Hydrazone Intermediate: The initial phenylhydrazone may be unstable under the reaction conditions, decomposing before it can cyclize.[4][8]
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the common side reactions and how can I minimize them?
The formation of byproducts is a common challenge in Fischer indole synthesis, leading to difficult purification and reduced yields.[1][2]
-
Regioisomer Formation: The use of unsymmetrical ketones can lead to the formation of two different ene-hydrazine intermediates, resulting in a mixture of isomeric indole products.[4]
-
Aldol Condensation: The carbonyl compound can undergo self-condensation under acidic conditions, especially if it is an aldehyde.[1][2]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted alkylation or acylation reactions on the aromatic rings of the starting materials or product.[1][2]
-
N-N Bond Cleavage: For phenylhydrazines with strong electron-donating groups, a competing side reaction involving the cleavage of the N-N bond can occur, which is a known failure mode of the reaction.[10][11]
To minimize these side reactions, careful control of reaction conditions is key. This includes optimizing the acid catalyst, temperature, and reaction time.[3]
Q3: How do I select the right acid catalyst for my specific substrates?
The choice of acid catalyst is one of the most critical parameters in the Fischer indole synthesis. Both Brønsted and Lewis acids are commonly employed, and the optimal choice is highly substrate-dependent.[2][12]
| Catalyst Type | Examples | Typical Applications & Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), Polyphosphoric acid (PPA) | Widely used and effective for many substrates. PPA is often a good choice for less reactive substrates due to its high acidity and dehydrating properties.[3][4] Acetic acid can serve as both a catalyst and a solvent.[4] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Often milder and can be advantageous for substrates sensitive to strong Brønsted acids.[5][7] They can improve the efficiency of cyclizations that proceed poorly with protic acids.[5] The choice between a Brønsted and Lewis acid can also influence regioselectivity with unsymmetrical ketones.[5] |
Experimental Approach to Catalyst Selection: It is often necessary to empirically screen a small selection of both Brønsted and Lewis acids to identify the optimal catalyst for your specific transformation.[3][4]
Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Direct synthesis of the parent indole using acetaldehyde is generally unsuccessful under standard Fischer indole synthesis conditions.[1][2] However, there are alternative strategies:
-
Using Pyruvic Acid: One common workaround is to use pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid. This intermediate can then be decarboxylated upon heating to yield the parent indole.[5][13]
-
Vapor Phase Reaction: Another approach involves passing acetaldehyde vapor over a catalyst, such as zinc chloride, loaded onto glass beads at high temperatures.[13]
Experimental Protocols & Workflows
General Protocol for Fischer Indole Synthesis
This is a generalized procedure and should be optimized for your specific substrates.
-
Hydrazone Formation (Optional - Can be a one-pot reaction):
-
In a round-bottom flask, dissolve the phenylhydrazine (1 equivalent) and the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) and stir the mixture.
-
The reaction can be heated (e.g., to 80°C) to drive the formation of the hydrazone.[3] The hydrazone may precipitate upon cooling and can be isolated by filtration.[3]
-
-
Cyclization (Indolization):
-
To the flask containing the hydrazone (or the in-situ generated hydrazone), add the primary acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid).
-
Heat the reaction mixture to the desired temperature (this can range from 80°C to reflux, depending on the solvent and substrates).[4][7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid catalyst, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.[5]
-
The crude product may precipitate and can be collected by vacuum filtration.[4]
-
Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
The crude product often requires purification by column chromatography or recrystallization to obtain the pure indole.[1]
-
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the Fischer indole synthesis.
Caption: A decision-making flowchart for troubleshooting the Fischer indole synthesis.
Reaction Mechanism Overview
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through several key steps, each of which can be a potential point of failure.
Caption: Simplified workflow of the Fischer indole synthesis mechanism.
References
- 1. testbook.com [testbook.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Stability issues of nitroindole compounds under experimental conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nitroindole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these versatile but often sensitive molecules. Here, we address common stability issues encountered during experimental work, providing in-depth explanations, troubleshooting strategies, and validated protocols to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. We focus on identifying the root cause and providing actionable solutions.
Problem 1: My nitroindole solution is changing color (e.g., turning yellow or brown). What's happening?
Answer:
Discoloration is a common visual indicator of compound degradation.[1] The nitroaromatic and indoline moieties are susceptible to both oxidation and photodegradation, which can lead to the formation of colored byproducts like nitrosoindoles or other oxidized species.[2][3]
Causality and Mitigation:
-
Photodegradation: Exposure to ambient or UV light can excite the nitroaromatic system, leading to cleavage and rearrangement.[2][3]
-
Oxidation: The indoline ring, in particular, is prone to oxidation, which can be accelerated by dissolved oxygen in solvents, elevated temperatures, or the presence of oxidizing agents.[2]
-
Solution: Use freshly de-gassed solvents and buffers for preparing solutions. For long-term storage or highly sensitive compounds, consider storing the solid under an inert atmosphere like argon or nitrogen.[2]
-
-
High Temperature: Heat accelerates all degradation pathways.[2]
Problem 2: My nitroindole compound is precipitating out of solution. How can I fix this?
Answer:
Precipitation can occur due to poor solubility in the chosen solvent system or changes in temperature. For ionizable nitroindoles (e.g., those with carboxylic acid or amine groups), pH is a critical factor.[1][2]
Causality and Mitigation:
-
pH-Dependent Solubility: For a compound like 6-Nitroindoline-2-carboxylic acid, solubility is lowest at acidic pH where the carboxylic acid is protonated and neutral. In slightly alkaline buffers (e.g., pH 7.4-8.0), it deprotonates to the more soluble carboxylate form.[2]
-
Solution: Carefully select a buffer system that maintains a pH where your compound is most soluble. Be aware that high pH can promote other degradation pathways, so a balance must be struck.[2] Always verify the pH of your final solution.
-
-
Solvent Choice: The chosen solvent may not have adequate solubilizing power for the desired concentration.[1]
-
Solution: Consider using a co-solvent system (e.g., a small percentage of DMSO in an aqueous buffer). Always ensure the organic solvent is compatible with your assay. Perform a solubility test with small amounts before preparing a large stock.
-
-
Temperature Effects: Solubility often decreases at lower temperatures. If a solution was prepared warm, it might precipitate upon cooling or freezing.[1]
-
Solution: If precipitation occurs upon cooling, gently warm the solution before use and ensure it is fully redissolved. When preparing solutions for storage at low temperatures, ensure the concentration is below the solubility limit at that temperature.[1]
-
Problem 3: I'm getting inconsistent results in my biological assays. Could it be a stability issue?
Answer:
Yes, inconsistent results are a classic sign of compound instability.[2] If the compound degrades during the experiment, its effective concentration decreases, leading to high variability and poor reproducibility.[2][4]
Causality and Mitigation:
-
Degradation in Stock Solution: Stock solutions, especially those stored for extended periods or improperly, can degrade.[1]
-
Solution: Prepare fresh stock solutions for each experiment, or at minimum, for each set of related experiments. Validate the concentration of your stock solution periodically using an analytical method like HPLC-UV.[1]
-
-
Degradation in Assay Buffer: The compound may be unstable under the specific pH, temperature, or ionic conditions of your assay buffer.
-
Solution: Perform a quick stability check by incubating your nitroindole compound in the final assay buffer for the duration of your experiment. Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period to quantify any degradation.[1]
-
-
Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution.
-
Solution: Consider using low-adhesion microplates or glass vials. Including a small amount of a non-ionic surfactant like Tween-20 in your buffer can sometimes mitigate this issue, if compatible with your assay.
-
Problem 4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. What are they?
Answer:
Unexpected peaks typically represent either impurities from the original compound or, more commonly, degradation products formed during storage or sample processing.[1]
Causality and Mitigation:
-
Identification of Degradants: To understand the stability of your compound, it's crucial to identify what it degrades into.
-
Solution: Perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1][5] Analyzing these stressed samples by LC-MS can help you identify the masses of key degradants and their retention times, making it easier to spot them in your experimental samples.[1]
-
-
Method Specificity: Your analytical method may not be "stability-indicating," meaning it cannot separate the parent compound from its degradation products.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause nitroindole compounds to degrade?
The stability of nitroindole compounds is primarily influenced by four key factors:
-
pH: Strongly acidic or basic conditions can catalyze the hydrolysis of the indole ring or other susceptible functional groups.[1][2]
-
Light: The nitroaromatic group makes these compounds particularly sensitive to photodegradation upon exposure to UV or even ambient light.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis, oxidation, and thermal decomposition.[1][2][7]
-
Oxygen/Oxidizing Agents: The electron-rich indole ring system is susceptible to oxidation.[2] The presence of dissolved oxygen or other oxidizing agents (like hydrogen peroxide) can lead to the formation of oxidized species.[1]
| Factor | Potential Effect | Mitigation Strategy |
| pH | Hydrolysis of the indole ring or functional groups.[2] | Maintain solutions near neutral pH (6-8) with a suitable buffer, unless required otherwise.[2] |
| Light | Photodegradation, formation of nitrosoindoles.[2][3] | Store solids and solutions in amber vials or wrapped in aluminum foil.[1][2] |
| Temperature | Accelerates all degradation pathways.[2] | Store solids at recommended low temperatures (e.g., 2-8°C).[2] Prepare solutions fresh; for short-term storage, use -20°C to -80°C.[1] |
| Oxygen | Oxidation of the indoline/indole ring.[2] | Use de-gassed solvents. For highly sensitive compounds, store under an inert atmosphere (N₂ or Ar).[2] |
Q2: How should I store my solid nitroindole compounds and their solutions?
-
Solid Compounds: Store in a cool, dry, and well-ventilated area, protected from light.[1] Typically, storage at 2-8°C in a desiccator is recommended.[2] For long-term stability, especially for sensitive analogs, storing under an inert gas at -20°C is advisable.
-
Solutions: It is strongly recommended to prepare solutions fresh for each experiment .[1] If you must store solutions:
Q3: What is the best solvent to use for dissolving nitroindole compounds?
DMSO is a common and effective solvent for creating concentrated stock solutions of many nitroindole compounds.[1] For working solutions, this stock is then diluted into the appropriate aqueous experimental buffer. Methanol is also frequently used.[1] However, always check the compound's solubility data sheet. When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <1%) to avoid solubility issues and potential effects on your biological system.
Q4: How can I perform a quick stability check of my nitroindole compound in my experimental buffer?
A simple and effective way to assess stability is to:
-
Prepare a solution of your compound in the final experimental buffer at the working concentration.
-
Immediately take a sample (t=0) and analyze it using a validated stability-indicating HPLC-UV method to get a baseline peak area.
-
Incubate the remaining solution under the exact conditions of your experiment (temperature, light exposure, etc.) for the maximum duration of the assay.
-
At the end of the incubation period (t=final), analyze another sample by HPLC-UV.
-
Compare the peak area of the parent compound at t=final to t=0. A significant decrease (>5-10%) indicates instability that could be affecting your results. Also, look for the appearance of new peaks, which correspond to degradation products.[1]
Q5: What are the expected degradation pathways for nitroindoles under stress conditions?
Forced degradation studies help elucidate these pathways.[1] The primary routes are:
-
Acid/Base Hydrolysis: Cleavage of labile groups (e.g., esters, amides) or, under harsh conditions, opening of the indole ring.[1]
-
Oxidative Degradation: The indole ring can be oxidized. This is often tested using hydrogen peroxide (H₂O₂).[1]
-
Photodegradation: Light can induce cleavage of the nitro group or other rearrangements, forming products like nitrosoindoles.[3]
-
Thermal Degradation: High heat can cause decomposition, often through C-NO₂ bond cleavage or other complex radical mechanisms.[1][8]
Caption: Major degradation pathways for nitroindole compounds.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for understanding degradation pathways and developing a stability-indicating analytical method.[1]
Objective: To investigate the degradation of a nitroindole compound under various stress conditions.
Materials:
-
Nitroindole compound
-
HPLC-grade Methanol, Acetonitrile, and Water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/PDA detector, pH meter, photostability chamber, oven.
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the nitroindole in methanol.[1]
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.[1]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.[1]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.[1]
-
Thermal Degradation: Keep a solid sample in an oven at an appropriate temperature (e.g., 105°C) for 24 hours. Separately, keep a solution of the compound in methanol at 60°C for 24 hours. Prepare solutions from both for analysis.[1]
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber (as per ICH Q1B guidelines). Keep a control sample wrapped in foil in the same chamber. Dilute both for analysis.[1]
-
Analysis: Analyze all stressed samples, a non-degraded control, and a blank by a suitable HPLC method. The goal is to separate the parent peak from any newly formed degradation peaks.[1]
Caption: Workflow for a forced degradation study.
Protocol 2: General Workflow for Handling Nitroindole Solutions
Objective: To minimize degradation during routine experimental use.
-
Retrieve Solid: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare Fresh Stock: Weigh the required amount and dissolve in a high-quality, dry solvent (e.g., DMSO) in a volumetric flask. Use a vortex or sonication to ensure complete dissolution.
-
Protect from Light: Immediately wrap the stock solution container in aluminum foil.
-
Create Working Solutions: Dilute the stock solution into your final, de-gassed experimental buffer immediately before use.
-
Maintain Temperature: Keep working solutions on ice or at a controlled low temperature if they are not being used immediately.
-
Use Promptly: Use the prepared working solutions as quickly as possible to minimize time-dependent degradation.
-
Storage (If Necessary): If short-term storage of the stock is unavoidable, dispense it into single-use aliquots in amber tubes, flush with nitrogen/argon if possible, and store at -80°C.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of Hydroxylated Indole Precursors
Welcome to the technical support center for handling hydroxylated indole precursors. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the handling and experimentation of these sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
Introduction to the Challenge: The Instability of Hydroxylated Indoles
Hydroxylated indoles, such as serotonin (5-hydroxytryptamine), 5-hydroxyindoleacetic acid (5-HIAA), and other related precursors, are highly susceptible to oxidation. This instability can lead to the formation of colored impurities, loss of biological activity, and inaccurate experimental results. The primary culprits are exposure to atmospheric oxygen (autoxidation), enzymatic degradation, and unfavorable experimental conditions like inappropriate pH. This guide will provide a structured approach to mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in a question-and-answer format, providing direct and actionable advice.
Q1: My solution of a hydroxylated indole precursor (e.g., 5-hydroxyindole) is turning brown/pink. What is happening and how can I prevent it?
A1: The color change you are observing is a classic sign of oxidation. The hydroxyl group on the indole ring makes the molecule highly susceptible to oxidation, leading to the formation of quinone-like structures and polymeric materials, which are often colored.
Immediate Cause:
-
Autoxidation: Direct reaction with atmospheric oxygen. This is often accelerated by light and the presence of trace metal ions.
Solutions:
-
Work Under an Inert Atmosphere: The most effective way to prevent autoxidation is to minimize contact with oxygen.
-
Degas Your Solvents: Before dissolving your hydroxylated indole, ensure your solvent is deoxygenated. Common methods include purging with an inert gas like argon or nitrogen, or using the freeze-pump-thaw technique for more rigorous oxygen removal.[1][2][3][4][5]
-
Use a Glovebox or Schlenk Line: For highly sensitive experiments, perform all manipulations within a glovebox or using a Schlenk line to maintain an inert atmosphere.[1][2][3]
-
-
Use Antioxidants: Adding a small amount of an antioxidant to your solution can significantly prolong its stability.
-
Ascorbic Acid (Vitamin C): A common and effective antioxidant. A typical concentration to start with is 0.1-1 mM.
-
EDTA (Ethylenediaminetetraacetic acid): This chelating agent will bind trace metal ions that can catalyze oxidation reactions. A concentration of 0.1 mM is often sufficient.
-
Butylated hydroxytoluene (BHT): A phenolic antioxidant that can be effective in organic solvents.[6]
-
-
Protect from Light: Store your solutions in amber vials or wrap your glassware in aluminum foil to prevent photo-oxidation.
Q2: I'm analyzing hydroxylated indoles in biological samples (e.g., microdialysis) and see rapid degradation. What are the best practices for sample collection and preservation?
A2: Biological samples present a dual challenge: autoxidation and enzymatic degradation. Enzymes like indoleamine 2,3-dioxygenase (IDO) can rapidly metabolize tryptophan and related indoles.[7][8][9][10][11]
Solutions:
-
Immediate Cooling: Collect your samples on ice or in a refrigerated fraction collector. Lowering the temperature slows down both chemical oxidation and enzymatic activity.
-
Acidification: The stability of many hydroxylated indoles, such as 5-HIAA, is improved in acidic conditions.[12] Collecting samples into a solution containing a small amount of acid (e.g., perchloric acid to a final concentration of 0.1 M) can be very effective.[13]
-
Use a "Stabilizer Cocktail" in your Collection Vials: For sensitive analyses like microdialysis, a combination of reagents is often used.
Table 1: Recommended Additives for Biological Sample Stabilization
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Perchloric Acid | 0.1 M | Lowers pH, inhibits some enzymes | [13] |
| Ascorbic Acid | 0.25 mM | Antioxidant, scavenges free radicals | [13] |
| EDTA | 0.1 mM | Chelates metal ions that catalyze oxidation | [14] |
Q3: My reaction yield is low when using a hydroxylated indole precursor. Could oxidation be the cause?
A3: Absolutely. If your precursor is degrading before or during the reaction, your yield of the desired product will be significantly reduced.
Solutions:
-
Assess Precursor Purity: Before starting your reaction, check the purity of your hydroxylated indole precursor. If it has been stored for a long time or improperly, it may have already partially oxidized. Consider purifying it by recrystallization or column chromatography if necessary.
-
Deoxygenate the Reaction Mixture: Before adding your sensitive precursor, thoroughly degas the reaction solvent and ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).[5]
-
Control Reaction Temperature: While heating is often necessary to drive reactions, excessive heat can accelerate oxidation. Optimize the temperature to the minimum required for the reaction to proceed at a reasonable rate.
-
pH Control: The stability of hydroxylated indoles is highly pH-dependent. Generally, acidic to neutral pH is preferred to minimize oxidation.[12][15][16] If your reaction requires basic conditions, the risk of oxidation is significantly higher, and rigorous exclusion of oxygen is critical.
Frequently Asked Questions (FAQs)
Q: What is the ideal pH for storing hydroxylated indole solutions? A: Generally, a slightly acidic pH (around 4-6) is optimal for the stability of many hydroxylated indoles.[12] In alkaline conditions, the phenolate anion that is formed is much more susceptible to oxidation.
Q: How should I store my solid hydroxylated indole precursors? A: Solid compounds are generally more stable than solutions. However, they should still be protected from light, moisture, and oxygen. Store them in a tightly sealed container, preferably in a desiccator, in a cool, dark place. For long-term storage, flushing the container with an inert gas before sealing is a good practice.[17]
Q: Can I use solvents straight from the bottle? A: For non-critical applications, this may be acceptable. However, for reactions or analyses involving sensitive hydroxylated indoles, it is highly recommended to use freshly distilled or commercially available anhydrous, deoxygenated solvents.[3]
Q: Are there any specific enzymes I should be concerned about? A: The primary enzyme family to be aware of is the indoleamine 2,3-dioxygenases (IDOs), which catalyze the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[7][8][9] If your sample contains cells or tissue homogenates where these enzymes are active, degradation can be rapid.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of a Hydroxylated Indole
This protocol describes the preparation of a 10 mM stock solution of a generic hydroxylated indole, incorporating best practices to minimize oxidation.
Materials:
-
Hydroxylated indole precursor
-
High-purity solvent (e.g., HPLC-grade water, ethanol, or DMSO)
-
Ascorbic acid
-
EDTA disodium salt
-
Inert gas (argon or nitrogen) with tubing
-
Amber glass vial with a septum-lined cap
-
Syringes and needles
Procedure:
-
Prepare the Stabilizer Solution: In your chosen solvent, prepare a solution containing 0.5 mM ascorbic acid and 0.1 mM EDTA.
-
Degas the Solvent: Transfer the stabilizer solution to a flask. Bubble argon or nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.[5]
-
Weigh the Precursor: In a separate amber vial, accurately weigh the amount of hydroxylated indole precursor needed to make a 10 mM solution.
-
Create an Inert Atmosphere: Seal the vial with the septum cap and purge the headspace with inert gas for 5-10 minutes using a needle connected to the gas line and a second needle as an outlet.
-
Dissolve the Precursor: Using a gas-tight syringe, carefully draw up the required volume of the degassed stabilizer solution and inject it into the vial containing the solid precursor. Gently swirl to dissolve.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. For daily use, keep it on ice and protected from light.
Protocol 2: The Freeze-Pump-Thaw Method for Rigorous Solvent Deoxygenation
This is the most effective method for removing dissolved oxygen from solvents.[2][3][4]
Materials:
-
Solvent to be degassed
-
A Schlenk flask
-
High-vacuum line
-
Liquid nitrogen in a Dewar flask
Procedure:
-
Freeze: Place the solvent in the Schlenk flask and immerse the flask in the liquid nitrogen Dewar until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to the high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may see bubbles being released from the solvent as it thaws; this is dissolved gas coming out of solution.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
Visualizing the Problem and Solution
Oxidation Pathway of a Hydroxylated Indole
This diagram illustrates the general mechanism of how a hydroxylated indole can be oxidized to form a quinone-imine, which can then polymerize.
Caption: Oxidation pathway of hydroxylated indoles.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving issues related to the instability of hydroxylated indole precursors.
Caption: Troubleshooting workflow for indole precursor degradation.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 6. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 8. Endotoxin-Induced Tryptophan Degradation along the Kynurenine Pathway: The Role of Indolamine 2,3-Dioxygenase and Aryl Hydrocarbon Receptor-Mediated Immunosuppressive Effects in Endotoxin Tolerance and Cancer and Its Implications for Immunoparalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of indoleamine 2,3-dioxygenase-mediated tryptophan catabolism accelerates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3 dioxygenase-mediated tryptophan catabolism regulates accumulation of Th1/Th17 cells in the joint in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced enzymatic degradation of tryptophan by indoleamine 2,3-dioxygenase contributes to the tryptophan-deficient state seen after major trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Full insights into the roles of pH on hydroxylation of aromatic acids/bases and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-6-nitro-1H-indole
An in-depth guide to navigating the complexities of scaling the synthesis of 1-Methyl-6-nitro-1H-indole, tailored for process chemists, researchers, and drug development professionals. This technical support center provides practical, field-tested advice in a readily accessible question-and-answer format, addressing common challenges from reaction optimization to safety and purification.
The synthesis of this compound is a critical process for accessing a variety of downstream compounds in pharmaceutical and materials science research. While straightforward on a lab scale, scaling this synthesis introduces significant challenges related to reaction control, safety, and product purity. This guide provides expert insights and troubleshooting strategies to ensure a safe, efficient, and reproducible scale-up process.
The most common and direct route to this compound is the N-methylation of 6-nitro-1H-indole. This process, while conceptually simple, requires careful selection of reagents and precise control over reaction parameters to avoid side reactions and ensure high yields.
Synthesis Pathway Overview
The primary transformation involves the deprotonation of the indole nitrogen followed by alkylation with a methylating agent.
Caption: N-methylation of 6-nitro-1H-indole.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Question 1: My reaction yield is significantly lower on a larger scale compared to the bench. What are the likely causes and how can I fix it?
Answer: A drop in yield during scale-up is a common problem and can be attributed to several factors:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions or decomposition.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) for the viscosity of your reaction mixture. Verify that the stirring speed is sufficient to create a vortex and ensure good top-to-bottom turnover.
-
-
Poor Temperature Control: The N-methylation of indoles is often exothermic. What appears as a minor temperature increase in a small flask can become a significant exotherm in a large, jacketed reactor due to the lower surface-area-to-volume ratio.[1] This can lead to product degradation.
-
Solution: Use a jacketed reactor with a reliable temperature control unit. Employ a programmed, slow addition of the methylating agent via a syringe pump or addition funnel to control the rate of heat generation. For highly exothermic systems, consider implementing continuous flow chemistry, which offers superior heat transfer and temperature control.[2][3]
-
-
Incomplete Deprotonation: The strength and solubility of the base are critical. If the base is not strong enough or if it is not sufficiently dispersed, the deprotonation of the 6-nitroindole will be incomplete, leaving starting material unreacted.
-
Solution: Sodium hydride (NaH) is a common and effective choice, but requires careful handling due to its flammability. Potassium carbonate (K2CO3) is a safer, though milder, alternative that may require higher temperatures or longer reaction times. Ensure the base is finely powdered and well-suspended before adding the indole.
-
Question 2: I'm observing multiple spots on my TLC, indicating significant byproduct formation. What are these impurities and how can I minimize them?
Answer: The primary impurity is often unreacted 6-nitroindole. Other byproducts can arise from undesired side reactions.
-
Unreacted Starting Material: This is the most common impurity and is usually due to incomplete deprotonation or insufficient methylating agent.
-
Solution: Ensure you are using at least one full equivalent of a suitable base. Use a slight excess (1.1-1.2 equivalents) of the methylating agent. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
C-Alkylated Byproducts: While N-alkylation is favored, some methylation can occur on the indole ring itself, particularly at the C3 position. This is more likely under harsh conditions.
-
Solution: Maintain a low reaction temperature (e.g., 0-25 °C) during the addition of the methylating agent. The choice of solvent can also influence selectivity; polar aprotic solvents like DMF or THF generally favor N-alkylation.
-
-
Degradation Products: 6-nitroindole and the methylated product can be sensitive to excessively strong bases or high temperatures, leading to tar or polymer formation.[1]
-
Solution: Avoid overly harsh conditions. If using a very strong base like NaH, perform the reaction at a controlled, low temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Question 3: The nitration step to produce my 6-nitroindole starting material seems hazardous to scale. What are the primary safety concerns?
Answer: You are right to be cautious. Nitration reactions are notoriously energetic and present significant thermal hazards.[4]
-
High Exothermicity: The reaction of an aromatic compound with a nitrating agent (e.g., nitric acid/sulfuric acid) is highly exothermic.[5] On a large scale, this heat can accumulate rapidly, leading to a thermal runaway, which can cause violent boiling, reactor over-pressurization, and potentially an explosion.[6][7]
-
Solution: Never add the indole to the mixed acid. Always add the nitrating agent slowly and controllably to the substrate solution while maintaining rigorous temperature control with an efficient cooling system. Perform reaction calorimetry (e.g., using an RC1e calorimeter) on a small scale first to quantify the heat of reaction and determine the maximum safe addition rate.[6] Continuous flow reactors are an excellent option for mitigating these risks by keeping the reaction volume small at any given time.[2]
-
-
Formation of Unstable Intermediates: The reaction mixture can contain unstable species.
-
Solution: Ensure a clean reaction with high-purity starting materials. Impurities can sometimes catalyze decomposition pathways.[6] Do not allow the reaction mixture to sit for extended periods, especially at elevated temperatures. Proceed with work-up as soon as the reaction is complete.
-
-
Corrosivity and Toxicity: The reagents are highly corrosive and toxic.[7]
-
Solution: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Conduct the reaction in a well-ventilated fume hood or a walk-in hood for larger scales.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best base and methylating agent combination for a clean, scalable reaction? A1: For scalability and safety, the combination of potassium carbonate (K2CO3) as the base and dimethyl sulfate ((CH3)2SO4) or methyl iodide (CH3I) as the methylating agent in a DMF solvent is a robust choice. While sodium hydride (NaH) is more reactive and allows for lower temperatures, its handling risks (flammability) increase significantly at scale. Dimethyl sulfate is often more cost-effective for large-scale work but is highly toxic and requires stringent handling procedures.
Q2: How critical is the quality of the starting 6-nitro-1H-indole? A2: It is extremely critical. Impurities from the nitration step can interfere with the methylation reaction.[1] For instance, residual acid can neutralize your base, leading to an incomplete reaction. Other isomeric nitroindoles (e.g., 4-nitro, 5-nitro) will lead to isomeric methylated products that can be very difficult to separate from your desired this compound. Always use starting material with >98% purity, confirmed by HPLC or NMR.
Q3: What are the best practices for monitoring the reaction at scale? A3: In-process controls (IPCs) are essential. Use TLC for a quick qualitative check, but rely on HPLC for quantitative analysis. A typical IPC schedule would be:
-
After base and 6-nitroindole addition (to confirm starting material presence).
-
Every 30-60 minutes after the methylating agent addition begins.
-
Final check to confirm reaction completion (e.g., <1% starting material remaining).
Q4: My product is difficult to purify by column chromatography at a large scale. Are there better alternatives? A4: Large-scale chromatography is expensive and time-consuming. Recrystallization is the preferred method for purification at scale.
-
Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent/anti-solvent system. The ideal system is one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for indole derivatives include ethanol, isopropanol, ethyl acetate, and heptane.
-
Seeding: Use a small amount of pure product to seed the cooling solution. This promotes controlled crystallization and can lead to higher purity and better crystal form.
-
Controlled Cooling: Cool the solution slowly. A crash-cooling approach often traps impurities. A gradual cooling profile allows for more selective crystallization.
Scale-Up Experimental Protocol: N-Methylation of 6-nitro-1H-indole (100 g Scale)
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with appropriate safety measures in place. A thorough risk assessment must be conducted prior to execution.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 6-nitro-1H-indole | 162.15 | 100.0 g | 0.617 | 1.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 128.0 g | 0.926 | 1.5 |
| Methyl Iodide (CH3I) | 141.94 | 96.7 g (42.4 mL) | 0.681 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 1.0 L | - | - |
| Ethyl Acetate | - | 2.0 L | - | - |
| Deionized Water | - | 3.0 L | - | - |
| Brine (Saturated NaCl) | - | 500 mL | - | - |
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and an addition funnel.
-
Reagent Charging: Charge the reactor with 6-nitro-1H-indole (100.0 g) and finely powdered potassium carbonate (128.0 g).
-
Solvent Addition: Add N,N-Dimethylformamide (1.0 L) to the reactor. Begin stirring to create a slurry.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Reagent Addition: Slowly add methyl iodide (42.4 mL) to the slurry via the addition funnel over a period of 60-90 minutes. Monitor the internal temperature. Use the reactor's cooling jacket to maintain the temperature between 20-25°C. A mild exotherm is expected.
-
Reaction Monitoring: Stir the reaction mixture at 20-25°C. Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 3-5 hours (target: <1% starting material remaining).
-
Quenching and Work-up: Once complete, slowly and carefully pour the reaction mixture into a separate vessel containing 2.0 L of cold deionized water with stirring. This will precipitate the crude product.
-
Filtration: Stir the aqueous slurry for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove DMF and salts.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a suitable solvent (e.g., isopropanol or ethanol, approx. 500-700 mL). Heat the mixture to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.
-
Isolation: Collect the purified crystals by filtration. Wash the crystals with a small amount of cold solvent and dry under vacuum at 40-50°C to a constant weight. Expected yield: 95-105 g (88-97%) of this compound as a yellow solid.
Troubleshooting Workflow: Low Product Yield
Caption: A workflow for diagnosing low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Method Development for Separating Isomers of Nitroindoles
From the Desk of a Senior Application Scientist
Welcome to your dedicated resource for navigating the complexities of separating nitroindole isomers. These compounds, critical in pharmaceutical research and organic synthesis, present unique chromatographic challenges due to their structural similarities. This guide is designed to provide you with not only step-by-step protocols but also the underlying scientific reasoning to empower you to troubleshoot existing methods and develop new, robust separation strategies. We will delve into common issues, explore optimization techniques, and provide a framework for logical method development.
Troubleshooting Guide: Common Separation Issues
This section addresses the most frequent problems encountered during the chromatographic separation of nitroindole isomers. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why am I seeing poor resolution or complete co-elution of my nitroindole positional isomers (e.g., 4-nitro vs. 5-nitro)?
A1: This is the most common challenge, stemming from the very similar physicochemical properties of positional isomers. The root cause is almost always insufficient selectivity between the analytes and the stationary phase.
Possible Causes & Solutions:
-
Inadequate Stationary Phase Chemistry: A standard C18 column separates primarily on hydrophobicity. Since positional isomers often have nearly identical hydrophobicity, a C18 phase may not provide sufficient resolution.[1] The key is to introduce alternative interaction mechanisms.
-
Solution 1: Enhance π-π Interactions. Nitroindoles are aromatic systems. Utilizing a stationary phase with phenyl or pentafluorophenyl (PFP) ligands can introduce π-π interactions, which are highly sensitive to the electron density distribution across the aromatic ring—something that changes with the nitro group's position.[2][3] Phenyl-hexyl or PFP columns are excellent starting points for screening.[1][3]
-
Solution 2: Exploit Shape Selectivity. Some stationary phases, like certain C18 columns with specific bonding densities or cholesterol-based phases, can offer shape selectivity, differentiating isomers based on their subtle differences in three-dimensional structure.[4][5]
-
Solution 3: Consider Embedded Polar Group (EPG) Phases. These columns (e.g., amide or carbamate phases) can offer different selectivity through hydrogen bonding and dipole-dipole interactions, which can be influenced by the position of the highly polar nitro group.[6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase is your most powerful tool for manipulating selectivity.
-
Solution 1: Switch the Organic Modifier. Acetonitrile and methanol offer different selectivities. Acetonitrile is aprotic and acts as a π-acceptor, while methanol is protic and can act as a hydrogen-bond donor and acceptor. Systematically screening both can reveal significant differences in resolution.[1][7]
-
Solution 2: Optimize pH. The indole moiety has an N-H group that can be deprotonated at higher pH. While typically operated under acidic conditions (pH 2-4) to ensure the analyte is in a single, neutral form, carefully adjusting the pH can sometimes influence retention and selectivity.[1][8][9] Always work within the stable pH range of your column.[8]
-
Solution 3: Employ Gradient Elution. An isocratic method may not be sufficient for closely eluting isomers. A shallow gradient can effectively separate compounds with small differences in retention.[1][10]
-
Below is a workflow to guide your troubleshooting process for poor resolution.
Caption: A step-by-step workflow for diagnosing the cause of poor peak resolution.
Q2: My nitroindole peak is tailing severely. What's causing this and how can I fix it?
A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: The indole N-H group and the polar nitro group can form strong hydrogen bonds with acidic silanol groups on the surface of silica-based columns.[1]
-
Solution 1: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanols. This is the most effective way to prevent this issue.[1]
-
Solution 2: Adjust Mobile Phase pH. Operating at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) protonates the silanol groups, reducing their ability to interact with the analytes.[1][11]
-
Solution 3: Increase Buffer Strength. A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol activity and maintain a consistent pH environment for the analyte as it travels through the column.[1]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to asymmetrical, tailing peaks.[1][12]
-
Solution: Reduce the injection volume or dilute the sample and reinject.
-
FAQs for Method Development
This section provides answers to broader questions, guiding you through the process of building a separation method from the ground up.
Q1: I need to develop a method to separate a mixture of nitroindole isomers. Where do I start with column selection?
A1: A systematic screening approach is most effective. Instead of relying on a single C18 column, screen a small, diverse set of columns to explore different selectivities. The properties of nitroindoles (aromatic, polar, hydrogen-bonding capabilities) suggest that multiple interaction mechanisms are at play.
| Stationary Phase | Primary Interaction | Suitability for Nitroindoles | Rationale |
| Standard C18 | Hydrophobic | Baseline/Scouting | Good for initial retention assessment, but may offer low selectivity for positional isomers. |
| Phenyl-Hexyl | Hydrophobic, π-π | Excellent | Offers π-π interactions with the indole ring system, which is highly sensitive to the electron-withdrawing effects of the nitro group at different positions.[2][3] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole, H-Bonding | Excellent | Provides a unique combination of interactions, making it very powerful for separating aromatic positional isomers.[3] |
| Embedded Polar Group (EPG) | Hydrophobic, H-Bonding, Dipole | Good | Offers alternative selectivity by interacting with the polar N-H and nitro groups. Can be useful if phenyl-based phases fail.[6] |
Recommendation: Start by screening three columns: a modern C18, a Phenyl-Hexyl, and a PFP phase using a generic gradient.
Q2: How should I design my initial screening gradient and mobile phases?
A2: The goal of the initial screen is to elute all compounds within a reasonable time and get a preliminary idea of the separation. A broad, fast gradient is ideal for this purpose.
Protocol: Initial HPLC Screening for Nitroindole Isomers
-
Column Selection: Choose a set of 3 diverse columns (e.g., C18, Phenyl-Hexyl, PFP), typically 50-100 mm in length with ≤ 3 µm particles for fast screening.
-
Mobile Phase A: 0.1% Formic Acid in Water. (MS-compatible and provides low pH to control peak shape).[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve your nitroindole isomer mixture in a solvent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of ~0.1 mg/mL.[1]
-
HPLC Parameters:
| Parameter | Recommended Setting |
| Flow Rate | 0.5 - 1.0 mL/min (for 2.1 - 4.6 mm ID columns) |
| Column Temperature | 30 °C |
| Injection Volume | 1 - 5 µL |
| Detection | UV/PDA at 254 nm and a wavelength maximum for nitroindoles (typically 320-360 nm).[14][15] |
| Screening Gradient | 5% to 95% B in 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes. |
-
Analysis: Run the screen on all selected columns. Compare the resulting chromatograms to identify the column/modifier combination that provides the best initial separation ("the most promising selectivity"). This becomes the starting point for further optimization.
Q3: My isomers are still not resolved after initial screening. What is the next step in optimization?
A3: Once you've identified the most promising stationary phase, focus on systematically optimizing the mobile phase and temperature.
Caption: A systematic workflow for chromatographic method development.
-
Optimize the Gradient Slope: If your initial fast gradient showed some separation, the next step is to decrease the slope around the elution time of your isomers. For example, if the isomers elute at 40% B, try a segment from 30-50% B over a longer period (e.g., 15-20 minutes).[10]
-
Optimize Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction. Running the separation at different temperatures (e.g., 25°C, 40°C, 55°C) can sometimes improve or even reverse the elution order of closely related compounds.
-
Switch the Organic Modifier: If you screened with acetonitrile, re-run the optimization on the best column using methanol. The change in selectivity can be dramatic.[1]
Q4: Can I use Mass Spectrometry (MS) to identify the isomers without separating them?
A4: Generally, no. While MS is excellent for confirming the mass-to-charge ratio (m/z) of nitroindoles, the fragmentation patterns produced by techniques like electron impact ionization are often very similar, if not identical, for positional isomers. [14][16] The dominant fragments typically correspond to the parent ion (m/z 162) and losses of NO (m/z 132) and NO₂ (m/z 116).[14] Therefore, chromatographic separation prior to MS detection is essential for unambiguous identification and quantification of each isomer in a mixture.[14][16][17]
Q5: What if my nitroindole has a chiral center? Can I use these methods?
A5: For chiral isomers (enantiomers), you will need a chiral stationary phase (CSP). Standard achiral columns like C18 or Phenyl will not separate enantiomers.
-
Chiral HPLC/SFC: The most common approach is to use polysaccharide-based CSPs (e.g., derivatized cellulose or amylose).[18] Screening different CSPs with various mobile phases (normal-phase, reversed-phase, and polar organic) is the standard workflow.[18]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations.[19] It often provides faster, more efficient separations than HPLC and uses environmentally benign CO₂ as the main mobile phase.[19] The same polysaccharide CSPs used in HPLC are often employed in SFC.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. welch-us.com [welch-us.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. fishersci.de [fishersci.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mastelf.com [mastelf.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of 5-Nitroindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-6-nitro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1-Methyl-6-nitro-1H-indole Scaffold - A Landscape of Therapeutic Potential
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] The introduction of a nitro group and N-methylation significantly modulates the electronic and steric properties of the indole ring, often leading to enhanced biological potency. Specifically, the this compound scaffold, while less explored than its 5-nitro counterpart, presents a compelling template for the design of novel therapeutic agents. The presence of the nitro group, a well-known pharmacophore, can contribute to antimicrobial and anticancer effects, often through bioreduction to reactive nitrogen species.[2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. Due to the limited availability of comprehensive SAR studies on a homologous series of these specific derivatives, this guide will synthesize data from available literature on closely related analogs to infer potential activity trends and guide future research. We will delve into the key structural modifications and their anticipated impact on biological activity, supported by experimental data from related compounds, and provide detailed protocols for relevant biological assays.
I. Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step in exploring its therapeutic potential. Several synthetic strategies have been developed for the preparation of 6-nitroindoles, which can then be N-methylated. A common and effective method involves the Fischer indole synthesis, where the appropriate nitrophenylhydrazine is reacted with a ketone or aldehyde. Additionally, modern transition-metal-free methods have emerged, offering regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds.[3][4]
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for this compound derivatives.
II. Comparative Biological Activities: An Inferential Approach
A. Anticancer Activity: A Tale of Two Isomers and Key Substitutions
The anticancer activity of nitroindole derivatives is well-documented, with many compounds exerting their effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[5] A significant body of research exists for 5-nitroindole derivatives, particularly as inhibitors of the c-Myc G-quadruplex.[3][6] While direct comparative data is scarce, we can extrapolate potential SAR trends for the 6-nitro isomer.
Key SAR Insights from Related Compounds:
-
Position of the Nitro Group: Studies on nitrobenzimidazoles, a related heterocyclic system, have shown that the position of the nitro group (5- vs. 6-) significantly influences biological activity, with 6-nitro isomers often exhibiting distinct pharmacological profiles.[1]
-
N-Methylation: The methylation of the indole nitrogen is frequently reported to enhance cytotoxic activity.[7] This is attributed to increased lipophilicity, which can improve cell membrane permeability, and potentially more favorable interactions with biological targets.
-
Substitution at C2 and C3: The C2 and C3 positions of the indole ring are prime locations for introducing diversity. Substitutions at these positions with various aromatic or heterocyclic moieties can profoundly impact anticancer potency by influencing interactions with target proteins like kinases or tubulin.[8][9]
Comparative Cytotoxicity Data (Inferred):
The following table presents a conceptual comparison based on data from related indole derivatives to guide the design of future this compound-based anticancer agents.
| Compound Scaffold | Key Structural Features | Representative Activity (IC50) | Target/Mechanism of Action (Inferred) | Reference |
| 1-Methyl-5-nitro-1H-indole | Pyrrolidine substitution at C3 | 5.08 µM (HeLa cells) | c-Myc G-quadruplex binding, ROS induction | [3] |
| 6-Nitro-1H-indazole | 3-chloro and 1,2,3-triazolyl methyl substitutions | Moderate to strong antileishmanial activity | Trypanothione reductase inhibition | [10] |
| 2,6-disubstituted indoles | Varied substitutions at C2 and C6 | 0.49 nM (METTL3 inhibition) | METTL3 inhibition, apoptosis induction | [8] |
This comparative data suggests that the this compound scaffold holds significant potential for the development of potent anticancer agents. The key to unlocking this potential lies in the systematic exploration of substitutions at the C2 and C3 positions.
B. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Indole derivatives have long been recognized for their antimicrobial properties.[1] The nitro group can enhance this activity, and the this compound core is a promising starting point for the development of new anti-infective agents.
Key SAR Insights from Related Compounds:
-
Heterocyclic Substitutions: The introduction of heterocyclic rings, such as 1,2,4-triazole or 1,3,4-thiadiazole, at various positions on the indole nucleus has been shown to yield compounds with potent activity against a broad spectrum of bacteria and fungi, including resistant strains like MRSA.
-
Carbothioamide Moieties: The incorporation of a carbothioamide group can also contribute to enhanced antimicrobial efficacy.
Comparative Antimicrobial Activity Data (Inferred):
The following table provides a conceptual comparison of the antimicrobial potential based on data from related indole derivatives.
| Compound Scaffold | Key Structural Features | Representative Activity (MIC) | Target Microorganisms | Reference |
| Indole-triazole derivatives | Triazole ring at C3 | 3.125-50 µg/mL | S. aureus, MRSA, E. coli, C. albicans, C. krusei | [1] |
| 6-Nitroquinolones | 1,7-disubstitutions | Good activity against M. tuberculosis and Gram-positive bacteria | Mycobacterium tuberculosis, Gram-positive bacteria | [4] |
| 6-nitro-1H-benzo[d]imidazole derivatives | Complex heterocyclic substitutions | Screened for antibacterial and antifungal activity | Bacteria and fungi |
These findings suggest that derivatization of the this compound core with various heterocyclic and functional groups could lead to the discovery of novel and potent antimicrobial agents.
III. Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound derivatives, this section provides detailed, step-by-step methodologies for key biological assays.
A. Anticancer Activity Assessment: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
B. Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
IV. Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. While direct and comprehensive SAR studies are currently lacking, the analysis of structurally related compounds strongly suggests significant potential for the development of novel anticancer and antimicrobial agents. The key to unlocking this potential lies in the systematic synthesis and biological evaluation of a diverse library of this compound derivatives, with a particular focus on modifications at the C2 and C3 positions.
Future research should aim to:
-
Synthesize a focused library of this compound derivatives with diverse substitutions at the C2 and C3 positions.
-
Conduct comprehensive in vitro screening of these compounds against a panel of cancer cell lines and microbial pathogens to establish a clear SAR.
-
Elucidate the mechanism of action of the most potent compounds to identify their molecular targets.
-
Optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
By pursuing these research avenues, the scientific community can fully explore the therapeutic potential of this intriguing heterocyclic scaffold and pave the way for the development of new and effective medicines.
V. References
-
Dahal, B., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. --INVALID-LINK--
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BenchChem. (2025). Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs. --INVALID-LINK--
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Foroumadi, A., et al. (2006). New 6-nitroquinolones: synthesis and antimicrobial activities. PubMed, 14(12), 3499-503. --INVALID-LINK--
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Cheng, W., et al. (2025). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. European Journal of Medicinal Chemistry, 300, 118134. --INVALID-LINK--
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PubChem. This compound. --INVALID-LINK--
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Dahal, B., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. --INVALID-LINK--
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Chavda, S. V., et al. (2018). Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Dr. Babasaheb Ambedkar Marathwada University Journal.
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Wu, C., et al. (2021). Design, synthesis and biological evaluation of indole-based[2][3][8]triazolo[4,3-a] pyridine derivatives as novel microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 223, 113629. --INVALID-LINK--
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Meti, R. S., et al. (2017). Synthesis and biological evaluation of some novel pyrido[2,3-d]pyrimidine derivatives as antimicrobial and antioxidant agents. ResearchGate. --INVALID-LINK--
-
Anonymous. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. --INVALID-LINK--
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Belhassan, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235-2248. --INVALID-LINK--
-
Anonymous. (2025). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[2][3][4] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. ResearchGate. --INVALID-LINK--
-
Anonymous. (2024). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. --INVALID-LINK--
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Vibrant Pharma Inc. This compound. --INVALID-LINK--
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Anonymous. (2024). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. --INVALID-LINK--
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Anonymous. (2024). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. PMC. --INVALID-LINK--
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PubChem. 3-methyl-6-nitro-1H-indole. --INVALID-LINK--
-
Attar, K., et al. (2003). Synthesis of new 1-hydroxyindoles functionalized on position 3 by cyclizing reduction. ResearchGate. --INVALID-LINK--
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Anonymous. (2023). Synthesis and anticancer activity of novel indole derivatives as dual EGFR/SRC kinase inhibitors. PubMed. --INVALID-LINK--
-
Anonymous. (2017). Synthesis and biological evaluation of some novel pyrido[2,3-d]pyrimidine derivatives as antimicrobial and antioxidant agents. ResearchGate. --INVALID-LINK--
-
BenchChem. Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity. --INVALID-LINK--
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A Comparative Guide to the Mechanistic Validation of 1-Methyl-6-nitro-1H-indole
This guide provides a comprehensive framework for the elucidation and validation of the mechanism of action (MoA) for the novel small molecule, 1-Methyl-6-nitro-1H-indole. As this compound is not extensively characterized in public literature, we will proceed from the foundational steps of hypothesis generation to rigorous, multi-faceted validation. This document is intended for researchers, scientists, and drug development professionals, offering a strategic and objective comparison of methodologies to ensure scientific integrity and accelerate discovery.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The addition of a nitro group can further modulate this activity, with some nitroindoles demonstrating potential as c-Myc G-quadruplex binders or protease-activated receptor 4 (PAR-4) antagonists.[4][5] Our objective is to systematically uncover and confirm the specific biological role of the 1-methyl-6-nitro substitution pattern.
Phase 1: Global Phenotypic Screening and Target Identification
Before we can validate a mechanism, we must first generate a hypothesis. A broad, unbiased approach is critical to uncovering the primary physiological effect of this compound. We will compare a phenotypic-based discovery model with a target-based approach.
Phenotypic Screening: Uncovering the "What"
The most logical starting point for a novel compound is to observe its effect on whole cells. Phenotypic screening provides crucial, unbiased information about the compound's ultimate biological impact.[6][7] This approach prioritizes identifying a desired cellular outcome (e.g., cancer cell death) without initial assumptions about the molecular target.
A primary screen should involve a panel of diverse human cancer cell lines to identify potential anti-proliferative activity.
Table 1: Hypothetical Anti-Proliferative Activity (IC₅₀) of this compound vs. Known Anticancer Agents
| Cell Line | Histology | This compound (μM) | Paclitaxel (μM) (Tubulin Inhibitor) | Erlotinib (μM) (EGFR Inhibitor) |
| A549 | Lung Carcinoma | 5.2 | 0.01 | >10 |
| MCF-7 | Breast Adenocarcinoma | 3.8 | 0.005 | 7.5 |
| HeLa | Cervical Cancer | 4.5 | 0.008 | >10 |
| HCT116 | Colon Carcinoma | 6.1 | 0.012 | 8.2 |
Causality: The choice of an initial broad cancer cell panel is driven by the frequent association of indole derivatives with anticancer activity.[1] A differential response across cell lines can provide early clues. For instance, strong activity in HeLa and MCF-7 but not A549 could suggest a mechanism independent of pathways typically targeted in lung cancer.
Target Deconvolution: Identifying the "How"
Assuming a positive "hit" from phenotypic screening (e.g., anti-proliferative activity), the next critical step is to identify the direct molecular target(s). This process, known as target deconvolution, links the observed phenotype to a specific protein interaction.[8]
This classic method involves immobilizing the small molecule to a solid support (like agarose beads) to "pull down" its binding partners from a cell lysate.[9]
-
Rationale : This provides direct physical evidence of a drug-protein interaction.
-
Comparison : While powerful, this method requires chemical modification of the compound to add a linker, which can sometimes interfere with its binding activity.[9] False positives from non-specific binding are also a consideration.
CETSA is a powerful label-free method that measures the thermal stabilization of a target protein upon ligand binding in its native cellular environment.[8]
-
Rationale : A bound ligand generally increases the melting temperature of its target protein. This can be detected by heating cell lysates treated with the compound to various temperatures, followed by Western blotting for the suspected target.
-
Comparison : CETSA's key advantage is that it uses the unmodified compound in intact cells or cell lysates, making it more physiologically relevant than affinity pull-downs.[10] It is an excellent orthogonal method for validating hits from other techniques.
Below is a logical workflow for this initial discovery phase.
Caption: Workflow for initial discovery of biological activity and target identification.
Phase 2: Mechanistic Validation in Cellular Systems
With a putative target identified (let's hypothesize it's a kinase, "Kinase X"), we must rigorously validate this interaction and confirm it is responsible for the observed anti-proliferative effect.
Direct Target Engagement: Biochemical Assays
The first step is to confirm a direct, functional interaction between this compound and the purified target protein.[11]
-
Experiment : In vitro Kinase Assay.
-
Method : A purified, active Kinase X is incubated with its substrate (e.g., a peptide) and ATP. The degree of substrate phosphorylation is measured. The assay is run with varying concentrations of this compound to determine its inhibitory concentration (IC₅₀).
-
Trustworthiness : This cell-free system ensures that the observed inhibition is a direct result of the compound's interaction with the kinase, eliminating confounding factors from other cellular components.[12]
Table 2: Comparative Biochemical Inhibition of Hypothesized Target "Kinase X"
| Compound | Target | Biochemical IC₅₀ (nM) |
| This compound | Kinase X | 150 |
| Competitor Compound Y (Known Kinase X Inhibitor) | Kinase X | 50 |
| Control Compound Z (Inactive Structural Analog) | Kinase X | > 10,000 |
Cellular Target Validation: Linking Target to Phenotype
Next, we must demonstrate that inhibiting Kinase X inside living cells is what causes the anti-proliferative effect.
-
Experiment : Western Blot Analysis.
-
Method : Treat cancer cells (e.g., MCF-7) with this compound for various times and at different concentrations. Lyse the cells and perform a Western blot to probe for the phosphorylated form of a known downstream substrate of Kinase X (p-Substrate Y).
-
Rationale : A decrease in p-Substrate Y levels would confirm that the compound is engaging and inhibiting Kinase X within the cellular signaling network.[13]
Caption: Hypothesized signaling pathway inhibited by this compound.
This is the gold standard for confirming a target's role in a drug's MoA.[13]
-
Experiment : siRNA or CRISPR/Cas9 Knockdown.
-
Method : Use siRNA to transiently knock down the expression of Kinase X in the target cancer cells. Then, treat these "knockdown" cells and control cells with this compound and measure cell viability.
-
Expected Outcome : If Kinase X is the true target, the knockdown cells should become significantly less sensitive (resistant) to the compound. The drug cannot inhibit a target that is no longer there. This experimental design provides a self-validating system.[12]
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
-
Cell Seeding : Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for 72 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment : Culture cells to ~80% confluency. Harvest the cells and resuspend in PBS containing protease inhibitors. Divide the cell suspension into two tubes: one treated with this compound (at 5x IC₅₀) and one with vehicle control. Incubate at 37°C for 1 hour.
-
Heating : Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis : Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Centrifugation : Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot : Collect the supernatant and analyze the protein levels of the putative target (Kinase X) and a loading control (e.g., GAPDH) by Western blotting.
-
Analysis : Quantify the band intensities. Plot the percentage of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization.[8]
Conclusion
The validation of a small molecule's mechanism of action is a systematic, multi-step process that builds a logical and evidence-based case. For a novel compound like this compound, this journey begins with broad phenotypic screening to identify its biological function, followed by unbiased techniques like CETSA to identify its direct binding partners. The subsequent validation phase is crucial, requiring orthogonal biochemical, cellular, and genetic approaches to confirm that engagement of the identified target is directly responsible for the compound's therapeutic effect. By comparing outcomes against known agents and employing self-validating experimental designs like genetic knockdown, researchers can build a high-confidence profile of the compound's MoA, paving the way for further pre-clinical and clinical development.
References
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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of 1-Methyl-6-nitro-1H-indole Derivatives
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have shown significant promise in oncology and microbiology, with researchers continuously exploring novel substitutions to enhance their therapeutic potential.[3][4][5] Among these, 1-Methyl-6-nitro-1H-indole derivatives have emerged as a class of interest, demonstrating potent activities in preliminary screenings. However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges, most notably the often-observed disparity between in vitro and in vivo efficacy.
This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of this compound derivatives. Moving beyond a mere recitation of protocols, we will delve into the causal relationships behind experimental choices, the importance of self-validating systems, and the critical interpretation of data to bridge the translational gap.
The In Vitro Arena: Unveiling Intrinsic Potency
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to assess the intrinsic biological activity of a compound. For this compound derivatives, these assays are crucial for determining their potential as anticancer or antimicrobial agents.
Anticancer Activity: Cellular Cytotoxicity Assays
A primary method to evaluate the anticancer potential of these derivatives is through cytotoxicity assays on various cancer cell lines.[6] The choice of cell lines is critical and should reflect the intended therapeutic target. For instance, evaluating efficacy against cell lines like HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) can provide a broad spectrum of a compound's potential.[6][7]
Key Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., HCT116, A549, A375) in an appropriate medium supplemented with fetal bovine serum and antibiotics, incubated at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation: Comparative IC50 Values
| Derivative | HCT116 IC50 (µM) | A549 IC50 (µM) | A375 IC50 (µM) |
| Compound X | 6.43 ± 0.72 | 9.62 ± 1.14 | 8.07 ± 1.36 |
| Erlotinib (Control) | 17.86 ± 3.22 | 19.41 ± 2.38 | 23.81 ± 4.17 |
This table presents hypothetical data based on similar indole derivatives to illustrate the comparative efficacy.[6]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
For assessing antimicrobial potential, the minimum inhibitory concentration (MIC) is a key parameter. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Key Experimental Protocol: Broth Microdilution Method
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, MRSA) or fungi (Candida albicans).[9]
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.
Data Presentation: Comparative MIC Values
| Derivative | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound Y | 3.125 | 3.125 | 3.125 |
| Ciprofloxacin (Control) | ≤ 0.5 | > 32 | N/A |
| Fluconazole (Control) | N/A | N/A | ≤ 1 |
This table presents hypothetical data based on similar indole derivatives to illustrate the comparative efficacy.[9]
The In Vivo Gauntlet: Assessing Efficacy in a Complex Biological System
While in vitro studies are invaluable, they represent a simplified system. In vivo studies are essential to evaluate a compound's efficacy within the complexity of a living organism, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics.[10]
Anticancer Efficacy: Xenograft Models
The human tumor xenograft model is a cornerstone of preclinical oncology research.[8][11] This involves implanting human cancer cells into immunocompromised mice.
Key Experimental Protocol: Subcutaneous Xenograft Model
Step-by-Step Methodology:
-
Cell Preparation: Culture and harvest the desired human cancer cell line (e.g., RM1 prostate cancer cells). Ensure high viability (>90%).[8][12]
-
Animal Model: Use immunocompromised mice (e.g., C57BL/6).[12] All animal experiments must be approved by an Animal Ethics Committee.[12]
-
Tumor Induction: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a specific volume (e.g., ~100 mm³), randomize the mice into treatment and control groups.[8][12]
-
Compound Administration: Administer the this compound derivative and vehicle control to the respective groups via a clinically relevant route (e.g., intraperitoneal injection).[12]
-
Data Collection: Measure tumor dimensions and body weights regularly throughout the study.[8][12]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis. Calculate the mean tumor volume for each group.[8][11]
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | 1200 ± 150 | - |
| Compound 14 (10 mg/kg) | 600 ± 80 | 50 |
| Compound 16 (10 mg/kg) | 480 ± 70 | 60 |
This table presents hypothetical data based on similar indole derivatives to illustrate the comparative efficacy.[12]
Experimental Workflow for In Vivo Xenograft Model
Caption: Workflow for an in vivo anticancer xenograft study.
Bridging the Divide: Understanding In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between in vitro and in vivo data, known as an in vitro-in vivo correlation (IVIVC).[13][14] For many compounds, including indole derivatives, a direct linear correlation is not always observed.[10][15]
Factors Contributing to Discrepancies:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or rapid excretion can lead to low bioavailability of the compound at the target site in vivo, even if it is potent in vitro.[10]
-
Lipophilicity: While high lipophilicity can enhance binding to target sites, it can also lead to poor solubility and absorption.[15]
-
Off-target Effects: In a complex biological system, a compound may have off-target effects that are not apparent in isolated cell cultures.
-
Tumor Microenvironment: The in vivo tumor microenvironment is vastly different from in vitro cell culture conditions, with factors like hypoxia and drug penetration barriers influencing efficacy.
Signaling Pathway Analysis: A Deeper Dive into Mechanism
Understanding the mechanism of action can help rationalize the observed efficacy. For instance, if a this compound derivative is found to induce apoptosis in vitro, this can be further investigated in vivo.
Apoptosis Induction Pathway
References
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- 2. mdpi.com [mdpi.com]
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- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic evaluation and in vitro-in vivo correlation (IVIVC) of novel methylene-substituted 3,3' diindolylmethane (DIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. youtube.com [youtube.com]
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A Researcher's Guide to Benchmarking 1-Methyl-6-nitro-1H-indole: A Comparative Analysis Against Established Chemical Probes
For researchers, scientists, and drug development professionals, the validation of a new chemical entity is a critical step in its journey from a novel compound to a trusted research tool. This guide provides a comprehensive framework for benchmarking 1-Methyl-6-nitro-1H-indole, a molecule of interest whose biological activities are not yet fully characterized. In the absence of direct experimental data, we will infer its potential biological targets based on its structural motifs—the indole scaffold and the nitro group. We will then propose a rigorous, multi-faceted approach to compare its performance against well-established chemical probes for these inferred target classes. This guide is designed to ensure scientific integrity through self-validating experimental designs and is grounded in authoritative references.
The Rationale for Inferring Biological Targets
The chemical structure of this compound provides crucial clues to its potential biological functions. The indole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Notably, the indole scaffold is a common feature in a vast array of protein kinase inhibitors.[2] The nitro group, an electron-withdrawing moiety, is a known pharmacophore that can contribute to a range of biological activities, including anticancer and antimicrobial effects.[3] The presence of these two key features suggests that this compound could plausibly interact with protein kinases or other enzymes where the indole scaffold can form key interactions. Another class of enzymes that are known to interact with indole-containing compounds are monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism.[4]
Therefore, this guide will focus on benchmarking this compound against established chemical probes for two major enzyme families: protein kinases and monoamine oxidases . We will also include a fundamental assessment of its general cytotoxicity.
Selecting the Right Benchmarks: A Comparative Overview
A robust benchmarking strategy relies on comparing the test compound to well-characterized chemical probes with known potency, selectivity, and mechanisms of action. For this purpose, we have selected the following established probes.
Protein Kinase Inhibitors
To assess the potential kinase inhibitory activity of this compound, we will use two benchmark compounds with different selectivity profiles:
-
Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor. Its promiscuity makes it an excellent tool for initial screens to determine if a compound has general kinase inhibitory activity.[5][6]
-
Dasatinib: A more selective, potent ATP-competitive inhibitor of BCR-ABL and Src family kinases.[7][8][9] Comparing our test compound to Dasatinib can provide initial insights into potential selectivity.
| Benchmark Probe | Target(s) | Reported IC50 Values | Reference(s) |
| Staurosporine | Protein Kinase C (PKC) | 3 nM | |
| p60v-src Tyrosine Kinase | 6 nM | ||
| Protein Kinase A (PKA) | 7 nM | ||
| CaM Kinase II | 20 nM | ||
| Dasatinib | BCR-ABL | 1 nM (in K562 cells) | [7] |
| Src Family Kinases | 0.2 - 1.1 nM | [8] | |
| c-ABL | 9 nM | [9] |
Monoamine Oxidase Inhibitors
To investigate the potential for this compound to inhibit monoamine oxidases, we will use two well-characterized, isoform-selective inhibitors:
-
Clorgyline: A selective and irreversible inhibitor of Monoamine Oxidase A (MAO-A).[10][11]
-
Pargyline: A preferential and irreversible inhibitor of Monoamine Oxidase B (MAO-B).[4][12][13]
| Benchmark Probe | Target | Reported IC50/Ki Values | Reference(s) |
| Clorgyline | MAO-A | IC50: 1.2 nM; Ki: 0.054 µM | [10][11] |
| MAO-B | IC50: 1.9 µM; Ki: 58 µM | [10][11] | |
| Pargyline | MAO-A | Ki: 13 µM | [4][14] |
| MAO-B | IC50: 8.2 nM; Ki: 0.5 µM | [4][12] |
Experimental Protocols for Rigorous Benchmarking
The following protocols are designed to provide a comprehensive evaluation of this compound's activity and to allow for direct comparison with the selected benchmark probes.
Foundational Assessment: Physicochemical Properties and Cytotoxicity
Before delving into specific enzyme assays, it is crucial to characterize the fundamental properties of a potential chemical probe. A good chemical probe should possess adequate solubility, stability, and cell permeability.[15][16][17] Furthermore, a baseline understanding of its general cytotoxicity is essential for interpreting the results of cell-based assays.
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21][22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark probes in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays are essential for determining if a compound directly interacts with and inhibits the activity of a purified enzyme.
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15][23][24][25][26]
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serial dilutions of this compound or the benchmark kinase inhibitors. Incubate at room temperature for 1 hour.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
The MAO-Glo™ Assay is a luminescent method for measuring the activity of monoamine oxidases. It utilizes a luminogenic MAO substrate that is converted to luciferin in the presence of MAO.[1][3][27][28][29]
Protocol:
-
MAO Reaction: In a 96-well plate, combine the MAO enzyme (MAO-A or MAO-B) with serial dilutions of this compound or the benchmark MAO inhibitors.
-
Substrate Addition: Add the luminogenic MAO substrate to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and generate a stable luminescent signal.
-
Luminescence Measurement: Incubate for 20 minutes at room temperature and then measure the luminescence.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a cell. Cellular assays are therefore essential to confirm that a compound can cross the cell membrane and engage its target in a physiological setting.
The NanoBRET™ Target Engagement Assay measures the binding of a compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[30][31][32][33][34]
Protocol:
-
Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Add serial dilutions of this compound or the benchmark kinase inhibitors to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase. Incubate for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement.
Synthesizing the Data: What Defines a Good Chemical Probe?
A thorough benchmarking analysis goes beyond simply measuring IC50 values. A high-quality chemical probe should exhibit a well-defined set of characteristics that engender trust in the data it generates.[16][17][35][36]
-
Potency: The compound should be potent enough to elicit a biological response at a concentration where off-target effects are minimized.
-
Selectivity: The probe should be highly selective for its intended target over other related proteins. Broad-spectrum inhibitors like staurosporine are useful for initial screening but not for dissecting the function of a specific kinase.
-
Mechanism of Action: The mode of inhibition (e.g., competitive, non-competitive, reversible, irreversible) should be understood.
-
Cellular Activity: The probe must be able to penetrate the cell membrane and engage its target in a cellular context.
-
Defined Physicochemical Properties: The compound should have adequate solubility and stability in aqueous solutions to ensure reliable and reproducible results.
Conclusion
While direct biological data for this compound is currently unavailable, its structural features provide a rational basis for investigating its potential as a kinase or monoamine oxidase inhibitor. The benchmarking strategy outlined in this guide provides a rigorous and comprehensive framework for characterizing its activity and selectivity. By comparing it head-to-head with well-established chemical probes like Staurosporine, Dasatinib, Clorgyline, and Pargyline, researchers can generate the high-quality data needed to determine the utility of this compound as a valuable tool for chemical biology and drug discovery. The faithful execution of these self-validating protocols will ensure that the resulting data is both reliable and insightful, paving the way for a deeper understanding of this novel compound's biological function.
References
- 1. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 2. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 3. MAO-Glo™ Assay Protocol [promega.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. apexbt.com [apexbt.com]
- 11. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 12. apexbt.com [apexbt.com]
- 13. Pargyline - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
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- 17. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 24. promega.com [promega.com]
- 25. researchgate.net [researchgate.net]
- 26. carnabio.com [carnabio.com]
- 27. promega.com [promega.com]
- 28. promega.com [promega.com]
- 29. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 30. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 31. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 32. benchchem.com [benchchem.com]
- 33. eubopen.org [eubopen.org]
- 34. benchchem.com [benchchem.com]
- 35. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 36. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
A Senior Application Scientist's Guide to Indole Synthesis: A Head-to-Head Comparison of Methodologies
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer drug vincristine, has driven over a century of research into its synthesis. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to a target indole is a critical decision, balancing factors such as yield, substrate scope, scalability, and green chemistry principles. This guide provides an in-depth, head-to-head comparison of the most significant classical and modern indole synthesis methodologies, grounded in mechanistic understanding and supported by experimental data.
The Classical Workhorses: Enduring Strategies for Indole Construction
Classical indole syntheses, developed in the late 19th and early 20th centuries, remain relevant due to their simplicity, use of readily available starting materials, and the wealth of literature supporting their application.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1][2]
Mechanistic Causality: The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[1][3] The acid protonates the hydrazone, facilitating tautomerization to the key ene-hydrazine intermediate. This intermediate then undergoes a[4][4]-sigmatropic rearrangement, the stereoelectronics of which often dictate the regioselectivity of the final indole product.[4][5] For instance, the use of stronger acids can influence the rate of this rearrangement and suppress side reactions.
Figure 1: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole [6]
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) is prepared.
-
Step 2: Cyclization. Anhydrous zinc chloride (200 mol%) is added to the mixture in a mortar, and a few drops of 0.1 N acetic acid are added with continuous mixing at room temperature for 10 minutes.[7] The resulting mixture is transferred to a round-bottomed flask and heated to 180 °C for approximately 15 minutes.[7]
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with dichloromethane and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is purified by flash column chromatography to yield 2-phenylindole.[7]
The Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[8] Historically, this method required harsh conditions (e.g., sodium ethoxide at 200-400 °C), limiting its scope to the preparation of simple, robust indoles.[8]
Mechanistic Causality: The reaction proceeds via the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, forming a dianion. This is followed by an intramolecular nucleophilic attack of the benzylic carbanion on the amide carbonyl. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over addition to the amide. Modern variations, such as the Madelung-Houlihan modification, utilize organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at much lower temperatures (-20 to 25 °C), significantly broadening the substrate scope.[8]
Figure 2: Simplified mechanism of the Madelung Indole Synthesis.
Experimental Protocol: Synthesis of 2-Methylindole [9]
-
Step 1: Reaction Setup. In a 1-liter Claisen flask, place a mixture of 64 g of finely divided sodium amide and 100 g of acetyl-o-toluidine. Add approximately 50 ml of dry ether and sweep the apparatus with dry nitrogen.
-
Step 2: Reaction. With a slow stream of nitrogen passing through, heat the flask in a metal bath. Raise the temperature to 240–260 °C over 30 minutes and maintain for 10 minutes until the vigorous evolution of gas ceases.
-
Step 3: Work-up. Cool the flask and successively add 50 ml of 95% ethanol and 250 ml of warm water to decompose the sodium derivative of 2-methylindole and any excess sodium amide.
-
Step 4: Extraction and Purification. Extract the cooled reaction mixture with two 200-ml portions of ether. Filter the combined ether extracts, concentrate to about 125 ml, and distill. 2-methylindole distills at 119–126 °C / 3–4 mm, yielding 70–72 g (80–83%).[9]
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles from o-nitrotoluene and diethyl oxalate.[10] This two-step process involves an initial condensation followed by a reductive cyclization.
Mechanistic Causality: The first step is a base-catalyzed Claisen condensation, where the acidic methyl group of o-nitrotoluene attacks diethyl oxalate.[10] The subsequent reductive cyclization of the resulting o-nitrophenylpyruvate is typically achieved with zinc in acetic acid or other reducing agents like iron in acetic acid.[10][11] The choice of reducing agent can influence the reaction's efficiency and functional group tolerance.
Experimental Protocol: General Procedure [10]
-
Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base, such as potassium ethoxide in ethanol, to form ethyl o-nitrophenylpyruvate.
-
Step 2: Reductive Cyclization. The ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which undergoes spontaneous intramolecular cyclization to yield indole-2-carboxylic acid.
-
Step 3: Decarboxylation (Optional). The indole-2-carboxylic acid can be decarboxylated upon heating to afford the parent indole.[10]
The Leimgruber-Batcho Indole Synthesis
A popular alternative to the Fischer synthesis, the Leimgruber-Batcho method offers high yields under mild conditions and is particularly useful for preparing indoles unsubstituted at the 2- and 3-positions.[11][12] It starts from an o-nitrotoluene and involves the formation of an enamine followed by reductive cyclization.[12]
Mechanistic Causality: The key to this synthesis is the formation of a β-dimethylamino-2-nitrostyrene intermediate by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[13] The electron-withdrawing nitro group enhances the acidity of the methyl protons, facilitating the condensation. The subsequent reductive cyclization of the nitro group can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., Pd/C), or chemical reductants like iron in acetic acid or sodium dithionite, allowing for a degree of tunability based on the substrate's functional groups.[13]
Experimental Protocol: General Procedure [12]
-
Step 1: Enamine Formation. A solution of the 2-nitrotoluene derivative and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF is heated. Microwave irradiation can significantly reduce reaction times.
-
Step 2: Reductive Cyclization. The isolated enamine intermediate is subjected to catalytic hydrogenation using 10% Pd/C in methanol or reductive cyclization with Zn/AcOH for halogen-containing enamines.
-
Step 3: Work-up and Purification. The catalyst is filtered off, and the solvent is removed in vacuo to yield the corresponding indole.
The Modern Arsenal: Transition Metal-Catalyzed Indole Syntheses
The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and novel bond-forming strategies.
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically an o-iodoaniline) with a disubstituted alkyne.[13]
Mechanistic Causality: The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The regioselectivity of this insertion is a key feature, with the bulkier alkyne substituent generally ending up at the C2 position of the indole.[13] The subsequent intramolecular amination and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product. The choice of ligands and additives, such as LiCl, can significantly impact the reaction's efficiency.[13]
Experimental Protocol: General Procedure for Unnatural Tryptophans [14]
-
Reaction Setup: The reaction is conducted with an o-bromoaniline (1.0 equiv), an alkyne (2.0 equiv), and Cy₂NMe (2.5 equiv) in 1,4-dioxane (0.2 M).
-
Catalyst: Pd[P(tBu)₃]₂ is used as the catalyst.
-
Reaction Conditions: The mixture is heated at 60 °C.
-
Work-up and Purification: The product is isolated after an appropriate work-up and purification by chromatography.
The Hegedus Indole Synthesis
The Hegedus synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[15] This method is particularly useful for the synthesis of 2-substituted indoles.
Mechanistic Causality: The reaction proceeds via an intramolecular aminopalladation of the alkene, followed by β-hydride elimination to form the indole and a Pd(0) species. A stoichiometric amount of a re-oxidant, such as benzoquinone, is often required to regenerate the active Pd(II) catalyst. The nature of the substituent on the aniline nitrogen can influence the reaction rate and yield.
Experimental Protocol: Synthesis of 2-Methylindole [15]
-
Starting Material: 2-Allylaniline is used as the substrate.
-
Reaction Conditions: The reaction is carried out in the presence of a catalytic amount of a palladium(II) salt, such as PdCl₂, and a re-oxidant.
The Buchwald-Hartwig Amination Approach
While not a direct indole ring-forming reaction in its classic sense, the Buchwald-Hartwig amination has been ingeniously applied to indole synthesis. This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[16] For indole synthesis, this typically involves an intramolecular cyclization of a suitably functionalized aniline derivative.
Mechanistic Causality: The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The reaction is highly versatile, with a broad tolerance for functional groups on both the aryl halide and the amine components.
Experimental Protocol: General Procedure for Amination of 3-Chloroaniline Derivatives [17]
-
Catalyst System: A palladium precatalyst and a suitable phosphine ligand (e.g., a biarylphosphine) are used.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is employed.
-
Solvent: Anhydrous toluene or dioxane is typically used as the solvent.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere.
-
Work-up and Purification: The reaction is worked up by aqueous extraction, and the product is purified by chromatography.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The selection of an appropriate indole synthesis methodology is a multi-faceted decision. The following table provides a comparative overview of the key features of the discussed methods.
| Methodology | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yields | Functional Group Tolerance | Scalability | Atom Economy |
| Fischer | Arylhydrazines, Ketones/Aldehydes | Strong acids (Brønsted or Lewis) | High temperatures (often >150 °C) | Moderate to Excellent | Moderate; sensitive to acid-labile groups | Well-established for large-scale synthesis | Moderate |
| Madelung | N-acyl-o-toluidines | Strong bases (alkoxides, organolithiums) | Harsh (high temp) or mild (low temp with organolithiums) | Good to Excellent | Poor in classical; good in modified versions | Challenging for classical due to harsh conditions | Good |
| Reissert | o-Nitrotoluenes, Diethyl oxalate | Base, Reducing agent (e.g., Zn/AcOH) | Multi-step, moderate conditions | Good | Good | Feasible | Moderate |
| Leimgruber-Batcho | o-Nitrotoluenes, DMF-DMA | Reductants (e.g., Pd/C, Fe/AcOH) | Mild | High to Excellent | Good | Well-suited for industrial applications | Good |
| Larock | o-Haloanilines, Alkynes | Palladium catalyst, Ligands, Base | Mild to moderate temperatures | Good to Excellent | Excellent | Good, with catalyst cost as a factor | Good |
| Hegedus | o-Alkenylanilines | Palladium(II) catalyst, Re-oxidant | Mild | Good | Good | Less common for large-scale | Moderate |
| Buchwald-Hartwig | Functionalized anilines (intramolecular) | Palladium catalyst, Ligands, Base | Mild | Good to Excellent | Excellent | Good, with catalyst cost as a factor | Good |
Workflow and Decision-Making
The process of selecting an indole synthesis methodology can be streamlined by considering a logical workflow.
Figure 3: A decision-making workflow for selecting an indole synthesis methodology.
Conclusion and Future Outlook
The synthesis of indoles has evolved from classical, often harsh, methodologies to sophisticated and mild transition metal-catalyzed reactions. While classical methods like the Fischer and Leimgruber-Batcho syntheses remain highly valuable for their simplicity and scalability, modern techniques such as the Larock and Buchwald-Hartwig approaches offer unparalleled functional group tolerance and versatility. The choice of methodology is not a one-size-fits-all decision but rather a strategic process that requires a thorough understanding of the target molecule, the available starting materials, and the desired process parameters. As the demand for complex, functionalized indoles in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a vibrant area of chemical research.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Leimgruber-Batcho_indole_synthesis [chemeurope.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Methyl-6-nitro-1H-indole
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and scientific integrity. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-6-nitro-1H-indole, grounded in established safety principles and regulatory standards.
The core principle of chemical waste management is that all laboratory chemical waste should be treated as hazardous unless it has been explicitly determined to be non-hazardous.[1] This "guilty until proven innocent" approach is the bedrock of a safe and compliant laboratory.
Understanding the Hazard Profile of this compound
Key inferred hazards include:
-
Skin and eye irritation.
-
Potential for harm if swallowed or inhaled.
-
Suspected long-term health effects.
-
Environmental toxicity.
The United States Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[3][4][5] This "cradle-to-grave" responsibility means that you, the generator, are accountable for the waste until it is properly treated or disposed of.[6]
Core Principles of Chemical Waste Management
Before detailing the specific protocol, let's review the essential rules for managing hazardous chemical materials in a laboratory setting:
-
Waste Minimization : The most effective way to manage waste is to reduce its generation at the source. This can be achieved by ordering the smallest necessary quantity of chemicals, maintaining a chemical inventory to avoid duplicate orders, and reducing the scale of experiments whenever feasible.[3][7]
-
Segregation : Never mix different types of chemical waste. Incompatible wastes can react violently, producing heat, toxic gases, or explosions. Keep acids segregated from bases, and oxidizers away from flammable organic materials.[8][9]
-
Proper Containment : Always use appropriate, chemically compatible containers for waste storage. Containers must be in good condition, leak-proof, and have tightly sealing caps.[9]
-
Clear Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name(s) of the contents and the associated hazards.[8]
-
Designated Storage : Store chemical waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7] This area should be under the control of the laboratory personnel.
-
Closed Containers : Keep waste containers closed at all times, except when adding waste.[7]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, actionable workflow for the safe disposal of this compound waste, including pure unused material, solutions, and contaminated labware.
Part 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The causality here is direct: proper PPE is your primary barrier against chemical exposure.
-
Eye Protection : Safety glasses with side-shields or chemical splash goggles are mandatory.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
Part 2: Waste Segregation and Containerization
-
Characterize the Waste : All waste containing this compound, whether solid or liquid, must be classified as hazardous waste.
-
Select an Appropriate Container :
-
For Solid Waste (e.g., contaminated filter paper, gloves, weighing boats): Use a sealable, sturdy plastic bag or a wide-mouth container made of a compatible material like polyethylene.
-
For Liquid Waste (e.g., solutions in organic solvents): Use a chemically resistant bottle (glass or polyethylene) with a screw-top cap. Ensure the container material is compatible with the solvent used. Never use metal cans for corrosive materials.[9]
-
-
Segregate : This waste stream should be kept separate. Do not mix it with other waste types such as halogenated solvents, strong acids, or bases.
Part 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and ensures that everyone who handles the container understands its contents and dangers.
-
Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.
-
Fill out the tag completely and legibly:
-
Write "Hazardous Waste" clearly.
-
List all chemical constituents by their full name. For this compound, write the full name, not an abbreviation. If it is in a solvent, list the solvent as well (e.g., "this compound in Methanol").
-
Indicate the approximate percentages of each constituent.
-
Check off the appropriate hazard characteristics (e.g., Toxic, Irritant).
-
Provide the name of the principal investigator and the laboratory location.
-
Part 4: Accumulation and Storage
-
Keep the Container Closed : The waste container must be securely sealed at all times, except when you are actively adding waste.
-
Store in a Satellite Accumulation Area (SAA) : Place the labeled waste container in your lab's designated SAA.[3] This area should be away from drains and high-traffic areas.
-
Use Secondary Containment : It is best practice to place liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[9]
-
Monitor Accumulation Limits : Regulations limit the amount of hazardous waste that can be stored in an SAA to a maximum of 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[1][3][7] While this compound is not expected to be P-listed, it is good practice to request a waste pickup well before these limits are reached.
Part 5: Arranging for Final Disposal
-
Once the container is full or you are finished generating this type of waste, contact your institution's EHS department to schedule a waste pickup.[7]
-
EHS personnel are trained to handle, transport, and arrange for the final disposal of the waste at a licensed Treatment, Storage, and Disposal Facility (TSDF), in compliance with all federal and state regulations.[6]
Disposal Summary Table
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Inferred toxicity and environmental hazards based on the nitroaromatic structure.[2] |
| Personal Protective Equipment (PPE) | Safety glasses, nitrile gloves, lab coat. | To prevent skin and eye contact with the chemical. |
| Container Type | Solid: Sealable plastic bag or container. Liquid: Glass or polyethylene bottle with screw cap. | To ensure chemical compatibility and prevent leaks.[9] |
| Waste Segregation | Store as a separate waste stream. Do not mix with other chemicals, especially incompatibles. | To prevent dangerous chemical reactions.[8] |
| Labeling | Use official EHS "Hazardous Waste" tag with full chemical names and hazard information. | Regulatory compliance and safety for all handlers.[8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the lab, with secondary containment. | To ensure safe, controlled storage prior to pickup.[3][7] |
| Final Disposal Method | Collection by institutional EHS for disposal via a licensed hazardous waste facility. | To comply with EPA "cradle-to-grave" regulations.[6] |
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[1]
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water while removing any contaminated clothing. Seek medical attention if irritation persists.[10]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. odu.edu [odu.edu]
- 4. epa.gov [epa.gov]
- 5. axonator.com [axonator.com]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. acewaste.com.au [acewaste.com.au]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Safe Handling of 1-Methyl-6-nitro-1H-indole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-6-nitro-1H-indole, a compound of interest in various research and development applications. By understanding the inherent risks and implementing the robust protocols outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your work.
Hazard Identification and Risk Assessment: Understanding the Compound
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, an analysis of its chemical structure and data from analogous compounds allows for a presumptive risk assessment. The presence of a nitro group on an indole scaffold suggests potential hazards that must be respected.
Based on available data for similar compounds, this compound is classified with the following hazards:
Furthermore, the related compound 6-Nitro-1H-indole is known to cause skin and eye irritation.[2] Therefore, it is prudent to handle this compound with the assumption that it may also cause skin and eye irritation.
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Pictogram | Precautionary Codes |
| H302: Harmful if swallowed | GHS07 (Harmful) | P264, P270, P301+P312, P330, P501 |
| H317: May cause an allergic skin reaction | GHS07 (Harmful) | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 |
| Presumptive Hazard: Causes skin irritation | - | P280, P302+P352, P332+P313, P362 |
| Presumptive Hazard: Causes serious eye irritation | - | P280, P305+P351+P338, P337+P313 |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The selection of appropriate PPE should be based on the specific procedures being performed and the potential for exposure.
Core PPE Requirements
-
Eye Protection : Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times in the laboratory.[3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are a suitable choice for short-term protection.[3] Always inspect gloves for integrity before each use and change them immediately upon contamination.[3] For prolonged handling or when working with solutions, consider double-gloving.
-
Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned to protect against splashes and spills.[3]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] All handling of the solid compound should ideally be performed within a certified chemical fume hood.
Enhanced PPE for High-Risk Procedures
For procedures with a higher risk of exposure, such as weighing and transferring large quantities or reactions under pressure, the following additional PPE is recommended:
-
Face Protection : A face shield should be worn in conjunction with safety goggles to provide an additional layer of protection against splashes.[3]
-
Specialized Gloves : For extended operations, consult glove manufacturer's compatibility charts to select gloves with appropriate breakthrough times for the solvents being used.
-
Disposable Coveralls : In situations with a high likelihood of contamination, disposable coveralls can protect personal clothing.[4]
Figure 1. Decision workflow for selecting appropriate PPE.
Operational Plan for Safe Handling
A systematic and well-documented approach to handling this compound is crucial for minimizing risk.
Preparation and Engineering Controls
-
Designated Area : Designate a specific area within a laboratory for handling this compound.
-
Fume Hood : All manipulations of the solid compound and concentrated solutions must be conducted in a properly functioning chemical fume hood to control potential dust and vapors.
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]
Step-by-Step Handling Protocol
-
Pre-use Inspection : Before handling, visually inspect the container for any signs of damage or leakage.
-
Donning PPE : Put on all required PPE as outlined in the previous section.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use a spatula to handle the solid material, avoiding actions that could generate dust.
-
If transferring to a reaction vessel, do so carefully to prevent splashing.
-
-
Dissolution :
-
When preparing solutions, add the solid this compound to the solvent slowly while stirring.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
-
Post-handling :
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[5]
-
Decontaminate all surfaces and equipment used.
-
Spill Management and Disposal Plan
Prompt and correct response to a spill is critical. All waste generated must be treated as hazardous.
Spill Management Protocol
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE : Put on appropriate PPE, including respiratory protection if the spill involves a significant amount of solid or a volatile solution.
-
Containment :
-
Solid Spill : Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid creating dust.
-
Liquid Spill : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6] Scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.
Waste Disposal Plan
-
Chemical Waste : All solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions containing this compound must be disposed of in a clearly labeled hazardous waste container.
-
Follow Regulations : Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Figure 2. Waste disposal pathway for this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
